2-(Difluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAIUUCOVWLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359050 | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-04-0 | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Difluoromethoxy)aniline: Synthesis, Safety, and Applications in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Difluoromethoxy)aniline, identified by the CAS number 22236-04-0 , is a crucial fluorinated aniline derivative that serves as a vital building block in the synthesis of complex organic molecules.[1] Its unique difluoromethoxy group imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity, making it a molecule of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed safety information, and its application as a precursor in the synthesis of targeted kinase inhibitors. A particular focus is placed on its role in the development of therapeutics targeting critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and JAK-STAT pathways.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a molecular formula of C₇H₇F₂NO and a molecular weight of 159.13 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 22236-04-0 | [1] |
| Molecular Formula | C₇H₇F₂NO | [1] |
| Molecular Weight | 159.13 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 205 °C | |
| Density | 1.272 g/mL at 25 °C | |
| Refractive Index | n20/D 1.505 | |
| Flash Point | 93 °C (closed cup) |
Safety Data Sheet Summary
A comprehensive understanding of the safety profile of this compound is paramount for its handling in a research and development setting. The following tables summarize the key hazard information and safety precautions.
Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Data compiled from multiple sources.
Precautionary Statements and First Aid
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(difluoromethoxy)-2-nitrobenzene.
Reaction Scheme:
References
physical and chemical properties of 2-(Difluoromethoxy)aniline
An In-depth Technical Guide to 2-(Difluoromethoxy)aniline
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 22236-04-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document includes detailed experimental protocols and workflow visualizations to support laboratory applications.
Core Properties and Safety Information
This compound, also known as 2-(Difluoromethoxy)benzenamine, is a colorless liquid intermediate valued for its unique difluoromethoxy moiety.[1] This functional group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.
Physical and Chemical Properties
The following tables summarize the key physical and chemical identifiers and descriptors for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 22236-04-0 | [1][2][3] |
| Molecular Formula | C₇H₇F₂NO | [1][2][3] |
| Molecular Weight | 159.13 g/mol | [2][3] |
| InChI Key | CGNAIUUCOVWLLL-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)N)OC(F)F | [1] |
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 205 °C (lit.) | [3] |
| 209.8 °C at 760 mmHg | [4] | |
| Density | 1.272 g/mL at 25 °C (lit.) | [3] |
| 1.253 g/cm³ | [4] | |
| Refractive Index (n20/D) | 1.505 (lit.) | [3] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |
| Vapor Pressure | 0.199 mmHg at 25°C | [4] |
| logP | 1.27 | [4] |
| pKa | 2.93 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3]
| Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | [5] |
| H312 | Harmful in contact with skin | [5] |
| H332 | Harmful if inhaled | [5] |
| Storage Class | 10 - Combustible liquids | [3] |
Synthesis and Reactivity
This compound is primarily synthesized via the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)nitrobenzene.[4] It serves as a versatile nucleophile in various chemical transformations, particularly in the synthesis of heterocyclic compounds for medicinal chemistry.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 2-(Difluoromethoxy)nitrobenzene. This method is adapted from standard procedures for the reduction of aromatic nitro compounds.
Reaction Scheme: O₂N-C₆H₄-OCHF₂ + 3 H₂ --(Pd/C)--> H₂N-C₆H₄-OCHF₂ + 2 H₂O
Materials:
-
2-(Difluoromethoxy)nitrobenzene
-
Ethanol (or Methanol), anhydrous
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-(Difluoromethoxy)nitrobenzene (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-2 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Rinse the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Experimental Protocol: Application in Kinase Inhibitor Scaffolding
This protocol outlines a representative synthesis of a 4-anilinoquinoline derivative, a common scaffold in kinase inhibitors, using this compound in a nucleophilic aromatic substitution (SₙAr) reaction.
Reaction Scheme: Cl-C₉H₅N₂ + H₂N-C₆H₄-OCHF₂ --(Base)--> (C₆H₄-OCHF₂)-NH-C₉H₅N₂
Materials:
-
This compound
-
4-Chloroquinoline (or a substituted analog)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 2-Propanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinoline (1.0 eq) and this compound (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent such as 2-propanol or DMF, followed by a base (e.g., DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
-
Extraction: If no precipitate forms, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(2-(difluoromethoxy)anilino)quinoline derivative.
Spectroscopic Data
While specific, high-resolution spectra are best obtained from a certificate of analysis for a specific lot, the expected spectroscopic characteristics for this compound are described below.[2]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns (multiplets) due to their coupling with each other. A broad singlet corresponding to the two amine (-NH₂) protons would typically appear between δ 3.5-4.5 ppm. A characteristic triplet for the difluoromethoxy proton (-OCHF₂) is expected further downfield, typically between δ 6.5-7.5 ppm, with a coupling constant (J) characteristic of H-F coupling.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong, sharp peaks between 3300-3500 cm⁻¹ correspond to the N-H stretching of the primary amine. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-O-C ether linkage will show strong absorptions in the 1200-1300 cm⁻¹ region, and the strong C-F bonds will exhibit characteristic absorptions in the 1000-1150 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 159. The fragmentation pattern would likely involve the loss of the difluoromethyl group or other characteristic fragments of the aniline structure.
Visualized Workflows and Applications
The following diagrams illustrate the synthesis workflow and the strategic role of this compound in drug development.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: The strategic value of the difluoromethoxy group in drug discovery.
References
2-(Difluoromethoxy)aniline structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development.
Core Compound Information
This compound, with the CAS number 22236-04-0, is an aromatic amine featuring a difluoromethoxy substituent at the ortho position of the aniline ring. This structural motif is of particular interest to medicinal chemists.
Chemical Structure and Identifiers
The structure and key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 22236-04-0 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)N)OC(F)F[1] |
| InChI | InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2[1] |
| InChIKey | CGNAIUUCOVWLLL-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless liquid with a faint odor. |
| Boiling Point | 205 °C (lit.)[2][3] |
| Density | 1.272 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index (n20/D) | 1.505 (lit.)[2][3] |
| Flash Point | 93 °C (199.4 °F) - closed cup[2] |
| pKa | 2.93 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the reduction of its nitro precursor, 2-(difluoromethoxy)nitrobenzene. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction using stannous chloride (SnCl₂) being common approaches.
Synthesis Workflow
The general synthetic pathway is illustrated in the diagram below.
References
An In-Depth Technical Guide to the Solubility of 2-(Difluoromethoxy)aniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Difluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of quantitative public data, this document focuses on providing a robust framework for determining its solubility profile, including detailed experimental protocols and an understanding of its chemical properties that govern solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₇F₂NO[1] |
| Molecular Weight | 159.13 g/mol [2][3][4] |
| Appearance | Colorless liquid[1] |
| Density | Approximately 1.253 - 1.272 g/mL at 25 °C[1][2] |
| Boiling Point | Approximately 205 - 209.8 °C at 760 mmHg[1][2] |
| Flash Point | Approximately 80.7 - 93 °C[1] |
| LogP (ACD/LogP) | 1.27[1] |
| Polar Surface Area | 35.2 Ų[1] |
Note: The listed values are aggregated from multiple sources and may vary slightly.
Qualitative Solubility Profile
General literature and safety data sheets indicate that this compound is soluble in organic solvents but sparingly soluble in water[1]. As an aromatic amine, its basic nitrogen atom allows it to form water-soluble salts in the presence of acids[5][6][7][8].
Predicted Solubility in Common Laboratory Solvents
Based on its chemical structure—a moderately polar aromatic amine with a difluoromethoxy group—a qualitative prediction of its solubility in various solvent classes can be made. The following table provides a template for recording experimentally determined quantitative solubility data.
| Solvent Class | Solvent | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |
| Polar Protic | Water | Sparingly Soluble | Data not available |
| Methanol | Soluble | Data not available | |
| Ethanol | Soluble | Data not available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |
| Dimethylformamide (DMF) | Soluble | Data not available | |
| Acetonitrile (ACN) | Soluble | Data not available | |
| Acetone | Soluble | Data not available | |
| Nonpolar | Toluene | Soluble | Data not available |
| Hexanes | Sparingly Soluble | Data not available | |
| Dichloromethane (DCM) | Soluble | Data not available | |
| Diethyl Ether | Soluble | Data not available | |
| Aqueous Acid | 5% Hydrochloric Acid | Soluble (forms a salt) | Data not available |
| Aqueous Base | 5% Sodium Hydroxide | Insoluble | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected laboratory solvents (HPLC grade)
-
Analytical balance
-
20 mL glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. "Excess" means that undissolved solid should be visible.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC-UV method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Visualizations
Caption: A workflow for determining the solubility of this compound.
Caption: Interactions of this compound with different solvent types.
Conclusion
While quantitative solubility data for this compound is not widely published, its chemical structure suggests solubility in a broad range of common organic laboratory solvents and limited solubility in water. Its basicity indicates that it will be soluble in acidic aqueous solutions due to salt formation. For precise applications in research and development, it is imperative that solubility is determined experimentally. The shake-flask method detailed in this guide provides a reliable and standardized protocol for generating this critical data, thereby facilitating formulation development and further investigation of this compound.
References
Synthetic Pathway for 2-(Difluoromethoxy)aniline from 2-Nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for the preparation of 2-(Difluoromethoxy)aniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-nitrophenol. The synthesis proceeds through a two-step sequence involving an initial O-difluoromethylation followed by the reduction of the nitro group.
Synthetic Strategy Overview
The overall transformation from 2-nitrophenol to this compound is achieved in two key steps:
-
Step 1: O-Difluoromethylation of 2-Nitrophenol. This step introduces the difluoromethoxy group onto the phenolic oxygen of 2-nitrophenol to yield the intermediate, 2-(difluoromethoxy)nitrobenzene.
-
Step 2: Reduction of 2-(difluoromethoxy)nitrobenzene. The nitro group of the intermediate is then selectively reduced to an amine to afford the final product, this compound.
This synthetic route is efficient and utilizes established chemical transformations, making it a practical approach for laboratory-scale synthesis.
Experimental Protocols and Data
Step 1: Synthesis of 2-(Difluoromethoxy)nitrobenzene
The difluoromethylation of 2-nitrophenol is effectively carried out using a difluorocarbene precursor, generated in situ from sodium 2-chloro-2,2-difluoroacetate. This method is a safer and more practical alternative to the use of gaseous reagents like chlorodifluoromethane. A patent describing a similar transformation using difluorochloromethane reported a yield of 46.9% for this step.[1][2]
Reaction Scheme:
Caption: O-Difluoromethylation of 2-Nitrophenol.
Experimental Protocol:
-
Materials:
-
2-Nitrophenol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 2-nitrophenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous N,N-dimethylformamide (DMF).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) is added to the stirred suspension.
-
The reaction mixture is heated to 100-120 °C and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(difluoromethoxy)nitrobenzene.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Nitrophenol | N/A |
| Product | 2-(Difluoromethoxy)nitrobenzene | N/A |
| Yield | 46.9% | [1][2] |
| Purity | >95% (after chromatography) | Typical |
Spectroscopic Data (Reference for a similar isomer, 4-(difluoromethoxy)nitrobenzene):
| Spectroscopy | Data | Reference |
| ¹H NMR | Aromatic protons and a triplet for the -OCHF₂ proton. | [3] |
| ¹³C NMR | Aromatic carbons and a triplet for the -OCHF₂ carbon. | [4] |
Step 2: Synthesis of this compound
The reduction of the nitro group in 2-(difluoromethoxy)nitrobenzene can be accomplished through various methods, with catalytic hydrogenation being a common and high-yielding approach. Alternatively, reduction using metals in acidic media, such as iron in acetic acid, is also effective.
Reaction Scheme:
Caption: Reduction of 2-(Difluoromethoxy)nitrobenzene.
Experimental Protocol (Catalytic Hydrogenation):
-
Materials:
-
2-(Difluoromethoxy)nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
A solution of 2-(difluoromethoxy)nitrobenzene (1.0 equiv) in ethanol or ethyl acetate is placed in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.
-
The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen (this should be done carefully, following appropriate safety procedures for handling hydrogen).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
The reaction progress is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
The catalyst is removed by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(Difluoromethoxy)nitrobenzene | N/A |
| Product | This compound | N/A |
| Yield | >90% (Typical) | General literature on nitro reductions |
| Purity | >98% (often after filtration) | Typical |
Workflow and Pathway Visualization
Synthetic Pathway Diagram
Caption: Overall synthetic pathway from 2-nitrophenol.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide outlines a reliable and practical synthetic route for the preparation of this compound from 2-nitrophenol. The described two-step process, involving O-difluoromethylation and subsequent nitro group reduction, provides a clear and reproducible methodology for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and visual diagrams are intended to support researchers in the successful implementation of this synthesis in a laboratory setting.
References
- 1. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR spectrum [chemicalbook.com]
The Difluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The difluoromethoxy group (-OCF₂H) has emerged as a pivotal substituent in modern medicinal chemistry, offering a unique electronic profile that significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group, presenting quantitative data, detailed experimental methodologies, and visual representations of its role in molecular interactions and synthetic pathways. By understanding and harnessing the distinct characteristics of this group, researchers can strategically design more effective and resilient therapeutic agents.
Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, with the difluoromethoxy group gaining particular prominence.[1] Its growing popularity stems from its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[2] Unlike the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group presents a nuanced electronic character, acting as a weak electron-withdrawing group and a unique hydrogen bond donor. This duality allows for the fine-tuning of molecular properties, making it a valuable tool in the optimization of lead compounds.
Electronic Effects of the Difluoromethoxy Group
The electronic character of the difluoromethoxy group is a composite of its inductive and resonance effects. The high electronegativity of the two fluorine atoms results in a strong inductive electron withdrawal (-I effect). However, the oxygen atom's lone pairs can participate in resonance, donating electron density to an adjacent π-system (+R effect). The interplay of these opposing effects defines the overall electronic influence of the group.
Inductive and Resonance Effects
The difluoromethoxy group is considered a moderately electron-withdrawing substituent. The strong -I effect generally outweighs the +R effect, resulting in a net withdrawal of electron density from the attached scaffold. This is in contrast to the methoxy group, which is a net electron-donating group, and the trifluoromethoxy group, which is a significantly stronger electron-withdrawing group.
Hammett Parameters
The electronic influence of a substituent can be quantified using Hammett parameters (σ). These parameters provide a measure of the inductive and resonance effects of a substituent on the reactivity of a molecule. The table below summarizes the Hammett constants for the difluoromethoxy group in comparison to the methoxy and trifluoromethoxy groups.
| Substituent | σm[2] | σp[2] |
| -OCH₃ | 0.12 | -0.27 |
| -OCF₂H | 0.31 | 0.22 |
| -OCF₃ | 0.38 | 0.35 |
Caption: A summary of Hammett meta (σm) and para (σp) constants for methoxy, difluoromethoxy, and trifluoromethoxy groups.
The positive σm and σp values for the difluoromethoxy group confirm its electron-withdrawing nature at both the meta and para positions.[2]
Impact on Physicochemical Properties
The unique electronic properties of the difluoromethoxy group directly translate into significant effects on key physicochemical parameters of a molecule, including its acidity/basicity (pKa) and lipophilicity (logP).
Modulation of pKa
The electron-withdrawing nature of the difluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups. By withdrawing electron density, it can increase the acidity of an acidic proton or decrease the basicity of a basic nitrogen. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
| Compound | pKa |
| Aniline | 4.63 |
| 4-Methoxyaniline | 5.34 |
| 4-(Difluoromethoxy)aniline | 3.53[3] |
Caption: A comparison of the pKa values of aniline and its para-substituted methoxy and difluoromethoxy derivatives.
Lipophilicity and the "Lipophilic Hydrogen Bond Donor" Concept
Lipophilicity, often expressed as logP or the Hansch parameter (π), is a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The difluoromethoxy group is considered to be lipophilic, though less so than the trifluoromethoxy group.[1]
A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor."[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This is a unique characteristic not observed in the methoxy or trifluoromethoxy groups. This hydrogen bonding capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.
| Substituent | Hansch Lipophilicity Parameter (π) |
| -OCH₃ | -0.02 |
| -OCF₂H | 0.43 |
| -OCF₃ | 1.04 |
Caption: A comparison of the Hansch lipophilicity parameters for methoxy, difluoromethoxy, and trifluoromethoxy groups.
| Compound | logP |
| Toluene | 2.73 |
| 2-Methoxytoluene | 2.59 |
| 2-(Difluoromethoxy)toluene | 2.60[4] |
| 4-Methoxytoluene | 2.59 |
| 4-(Difluoromethoxy)toluene | 2.60 |
Caption: A comparison of the logP values of toluene and its methoxy- and difluoromethoxy-substituted derivatives.
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols using a difluorocarbene source.
Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
Materials:
-
Substituted Phenol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the substituted phenol in DMF, add potassium carbonate and sodium chlorodifluoroacetate.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Determination of logP (Shake-Flask Method)
Materials:
-
1-Octanol (pre-saturated with water)
-
Water (pH 7.4 buffer, pre-saturated with 1-octanol)
-
Compound of interest
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound of interest in either 1-octanol or water.
-
Add a known volume of the stock solution to a mixture of 1-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.
-
Carefully collect samples from both the 1-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Determination of pKa (Potentiometric Titration)
Materials:
-
Compound of interest
-
Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a known amount of the compound in a suitable solvent (usually water or a co-solvent system).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add the standardized titrant from the burette in small increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point on the titration curve.
Visualizing the Role of the Difluoromethoxy Group
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a difluoromethoxy-containing compound.
Drug-Receptor Interaction
This diagram illustrates the concept of the difluoromethoxy group acting as a hydrogen bond donor in a hypothetical drug-receptor binding pocket.
Conclusion
The difluoromethoxy group offers a compelling and versatile option for medicinal chemists seeking to optimize the properties of drug candidates. Its unique electronic profile, characterized by weak electron-withdrawing character and the ability to act as a lipophilic hydrogen bond donor, provides a powerful tool for modulating pKa, lipophilicity, and target engagement. The synthetic methodologies for its introduction are well-established, allowing for its incorporation into a wide range of molecular scaffolds. As our understanding of the subtle electronic effects of this group continues to grow, so too will its application in the design of next-generation therapeutics.
References
potential applications of 2-(Difluoromethoxy)aniline in medicinal chemistry
An In-depth Technical Guide to the Applications of 2-(Difluoromethoxy)aniline in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical properties and enhance pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of profound interest, uniquely blending moderate lipophilicity, metabolic robustness, and the capacity for hydrogen bond donation. This technical guide delves into the specific utility of this compound as a strategic building block in drug discovery. We will explore the fundamental physicochemical properties of the difluoromethoxy group that drive its application, present detailed protocols for the synthesis and evaluation of its derivatives, and provide a forward-looking perspective on its potential to unlock novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
The Strategic Imperative of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules has become a routine and highly effective strategy in drug discovery.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Fluorinated groups like the trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) moieties are often employed to block metabolic hotspots, modulate pKa, enhance binding affinity, and improve membrane permeability.[2][4][5] The difluoromethoxy group, in particular, offers a nuanced set of characteristics that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a tool for fine-tuning molecular properties.[6][7]
The Difluoromethoxy Group: A Privileged Moiety
The -OCF₂H group is often described as a "lipophilic hydrogen bond donor," a rare combination of features that makes it a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[7][8] Its properties are often intermediate between its methoxy and trifluoromethoxy cousins, allowing for precise property modulation.
Physicochemical Properties: A Comparative Analysis
The decision to employ an -OCF₂H group is driven by its distinct electronic and steric profile. It is weakly electron-withdrawing and, critically, the hydrogen atom is sufficiently acidic to act as a hydrogen bond donor, a capability absent in the -OCH₃ and -OCF₃ groups.[6][8] This allows it to maintain key interactions with biological targets when replacing more metabolically labile groups.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Selection |
| Hansch Lipophilicity (π) | ~ -0.02 | ~ +0.40 | ~ +1.04 | The -OCF₂H group offers a moderate increase in lipophilicity, which can improve membrane permeability without drastically reducing aqueous solubility.[4][6] |
| Hammett Constant (σp) | ~ -0.27 (Electron Donating) | ~ +0.14 (Weakly Withdrawing) | ~ +0.35 (Electron Withdrawing) | Its weak electron-withdrawing nature can favorably alter the pKa of nearby functional groups to optimize target engagement or solubility.[7] |
| Hydrogen Bonding | Acceptor Only | Donor and Acceptor | Acceptor Only | The ability to act as a hydrogen bond donor is a key advantage, making it a viable bioisostere for hydroxyl and thiol groups.[6][8] |
| Metabolic Stability | Low (Prone to O-demethylation) | High | High | The strong C-F bonds confer significant resistance to oxidative metabolism by Cytochrome P450 enzymes, increasing drug half-life.[6][7][9] |
Strategic Advantages in Drug Design
The unique properties of the -OCF₂H group translate into several key applications:
-
Blocking Metabolic Hotspots: A primary application is the replacement of a methoxy group that is a known site of O-demethylation. This modification can significantly enhance metabolic stability, leading to improved bioavailability and a longer plasma half-life.[7][9]
-
Bioisosteric Replacement: Its capacity to act as a hydrogen bond donor makes the -OCF₂H group an excellent bioisostere for hydroxyl or thiol groups.[8][10][11] This replacement often preserves biological activity while eliminating the metabolic liabilities associated with -OH and -SH moieties, such as rapid glucuronidation or oxidation.
-
Modulating Lipophilicity and Permeability: The group provides a "sweet spot" of lipophilicity, enhancing a drug's ability to cross cellular membranes without the excessive lipophilicity that can sometimes be conferred by an -OCF₃ group, which may lead to off-target effects or poor solubility.[4][12]
This compound: A Versatile Synthetic Building Block
While the difluoromethoxy group has been incorporated into approved drugs like pantoprazole and roflumilast, these often utilize the 4- or 3-substituted aniline isomers.[7] this compound, with CAS Number 22236-04-0, offers a distinct substitution pattern that medicinal chemists can exploit.[13][14] The ortho-relationship between the versatile aniline handle and the -OCF₂H group can enforce specific molecular conformations through intramolecular interactions or provide a unique steric and electronic presentation to a biological target.
The aniline functional group is a cornerstone of synthetic chemistry, allowing for a vast array of subsequent chemical transformations, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Diazotization and subsequent Sandmeyer reactions
-
Buchwald-Hartwig and other cross-coupling reactions
This reactivity makes this compound an ideal starting material for building diverse chemical libraries to probe structure-activity relationships (SAR).
Figure 1: Versatility of this compound as a synthetic hub.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for the synthesis of this compound and the subsequent evaluation of its impact on metabolic stability.
Protocol 1: Synthesis of this compound
This two-step protocol is based on the difluoromethylation of 2-nitrophenol followed by catalytic reduction of the nitro group. The initial starting material, 2-nitrophenol, is commercially available.
Figure 2: Synthetic pathway for this compound.
Step 1: Synthesis of 2-Nitro-1-(difluoromethoxy)benzene
-
Reaction Setup: To a solution of 2-nitrophenol (1.0 eq) in a mixture of acetonitrile and water, add potassium hydroxide (KOH, 2.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br, 1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-nitro-1-(difluoromethoxy)benzene.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-nitro-1-(difluoromethoxy)benzene (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps, but can be further purified by chromatography or distillation if necessary.
Protocol 2: In Vitro Metabolic Stability Assessment
To validate the hypothesis that replacing a labile group with the this compound moiety enhances metabolic stability, an in vitro assay using liver microsomes is essential.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound derived from this compound compared to its non-fluorinated analog.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive control (e.g., testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in DMSO. Prepare a master mix of HLM and phosphate buffer on ice.
-
Pre-incubation: In a 96-well plate, add the HLM/buffer mix to each well. Add a small volume of the test compound stock solution to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t₁/₂): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLᵢₙₜ): Calculated using the equation: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration in mg/mL]).
-
Figure 3: Workflow for in vitro metabolic stability assay.
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. It provides a reliable synthetic handle to introduce the strategically important difluoromethoxy group, which offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and exceptional metabolic stability.[6][8][13] By serving as a robust bioisostere for metabolically vulnerable moieties like methoxy and hydroxyl groups, it empowers chemists to systematically address pharmacokinetic challenges during lead optimization.[1][7] The protocols and conceptual frameworks presented in this guide are intended to equip drug discovery professionals with the foundational knowledge to effectively leverage this compound in the rational design of safer and more efficacious therapeutics.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [guidechem.com]
- 14. scbt.com [scbt.com]
A Technical Guide to the Core Reactions of 2-(Difluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)aniline is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. The presence of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This technical guide provides a comprehensive overview of the core reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.
N-Acylation of this compound
N-acylation is a fundamental transformation used to introduce an acyl group onto the nitrogen atom of this compound, typically to form amides. This reaction is often employed to protect the amino group or to synthesize biologically active amide derivatives. Common acylating agents include acid chlorides and anhydrides.
Experimental Protocol: Synthesis of N-(2-(difluoromethoxy)phenyl)acetamide
This protocol describes a general procedure for the N-acylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (catalytic amount) or a non-nucleophilic base (e.g., triethylamine)
-
Toluene or an appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in toluene.
-
Add a catalytic amount of pyridine or 1.2 equivalents of triethylamine.
-
With stirring, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford N-(2-(difluoromethoxy)phenyl)acetamide.
Table 1: N-Acylation of Anilines with Acetic Anhydride (Representative Data)
| Aniline Derivative | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Pyridine (cat.) | Toluene | Reflux | 1 | High | [1] |
| 2-Aminofluorene | Acetic Anhydride | Pyridine (cat.) | Toluene | Reflux | 1 | High | [1] |
Note: This data is for analogous reactions and serves as a general guideline.
Caption: N-Acylation of this compound.
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the nitrogen atom of this compound, forming secondary or tertiary amines. This reaction is crucial for modulating the physicochemical properties of molecules in drug discovery. Common methods include reaction with alkyl halides or reductive amination.
Experimental Protocol: Synthesis of N-Ethyl-2-(difluoromethoxy)aniline
This protocol provides a general procedure for the N-alkylation of this compound using ethyl iodide.
Materials:
-
This compound
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: N-Alkylation of Anilines with Ethyl Iodide (Representative Data)
| Aniline Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Difluoro-6-nitroaniline | Ethyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 | Good | [2] |
Note: This data is for an analogous reaction and serves as a general guideline.
Caption: N-Alkylation Experimental Workflow.
Sandmeyer Reaction of this compound
The Sandmeyer reaction is a versatile method for converting primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This is particularly useful for introducing halides (Cl, Br) or a cyano group, which are not easily introduced by direct electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 1-Chloro-2-(difluoromethoxy)benzene
This protocol outlines a general procedure for the Sandmeyer reaction of this compound to yield the corresponding aryl chloride.[3]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Beakers
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
-
Table 3: Sandmeyer Reaction of Anilines (Representative Data)
| Aniline Derivative | Reagents | Product | Yield (%) | Reference |
| Aniline | 1. NaNO₂, HCl; 2. CuCl | Chlorobenzene | High | [3] |
| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄/AcOH; 2. H₂O | 2,5-Dichlorophenol | Low | [4] |
Note: This data is for analogous reactions and serves as a general guideline.
Caption: Sandmeyer Reaction Pathway.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Starting from an aryl halide or triflate derived from this compound (e.g., 1-bromo-2-(difluoromethoxy)benzene), various coupling partners can be introduced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an aryl halide or triflate.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2-(difluoromethoxy)benzene with phenylboronic acid.
Materials:
-
1-Bromo-2-(difluoromethoxy)benzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 1-bromo-2-(difluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 4: Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd(0) catalyst | K₂CO₃ | Ethanol | 80 | 70 | [5] |
| 3-Pyridyl triflate | Alkenylboronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | - | Good-Excellent | [6] |
Note: This data is for analogous reactions and serves as a general guideline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-bromo-2-(difluoromethoxy)benzene with aniline.
Materials:
-
1-Bromo-2-(difluoromethoxy)benzene
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and phosphine ligand in a Schlenk flask.
-
Add the aryl bromide, amine, and base.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
Table 5: Buchwald-Hartwig Amination of Aryl Halides (Representative Data)
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂/TrixiePhos | t-BuOLi | Toluene | - | >90 | [7] |
| Aryl Triflate | Primary Amine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | - | Good | [8] |
Note: This data is for analogous reactions and serves as a general guideline.
Caption: Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
This technical guide has provided an overview of key reactions involving this compound, a versatile building block in modern synthetic chemistry. The detailed protocols and representative data for N-acylation, N-alkylation, Sandmeyer, and palladium-catalyzed cross-coupling reactions serve as a valuable resource for researchers. While the specific quantitative data for this compound in all these transformations require further exploration in the primary literature, the provided procedures, adapted from analogous systems, offer a solid foundation for the synthesis and derivatization of this important intermediate. The continued investigation into the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant applications in medicine, agriculture, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
introductory protocols for handling ortho-substituted anilines
An in-depth technical guide for researchers, scientists, and drug development professionals on the introductory protocols for handling and utilizing ortho-substituted anilines.
Ortho-substituted anilines are a pivotal class of aromatic amines that serve as foundational scaffolds in numerous scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.[1] Their importance is underscored by their presence in a wide array of therapeutic agents, from kinase inhibitors in oncology to antimicrobial sulfonamides.[2] The unique electronic and steric properties conferred by the ortho-substituent dramatically influence the reactivity of the aniline moiety, presenting both challenges and opportunities for synthetic chemists.
This guide provides an in-depth exploration of the core principles and introductory protocols for handling these versatile building blocks. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for key transformations, structured data for easy comparison, and visual workflows to clarify complex processes. Understanding these foundational protocols is critical for the effective design, synthesis, and optimization of novel chemical entities in drug discovery and materials science.[2][3]
Core Concept: The "Ortho Effect"
A fundamental principle governing the reactivity of ortho-substituted anilines is the "ortho effect." This phenomenon describes how a substituent at the position adjacent to the amino group can significantly alter the molecule's basicity and reactivity, often in a manner not solely predicted by its electronic properties (inductive or resonance effects).[4]
Generally, ortho-substituted anilines are weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[4] This is attributed to a combination of steric hindrance, which physically obstructs the lone pair of electrons on the nitrogen from participating in reactions, and electronic effects that can include intramolecular hydrogen bonding.[4][5] This effect is crucial when planning synthetic routes, as it impacts the nucleophilicity of the amino group and the accessibility of the aromatic ring to electrophiles.
References
An In-Depth Technical Guide to the Stability and Storage of 2-(Difluoromethoxy)aniline
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Difluoromethoxy)aniline (CAS No. 22236-04-0). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.
Chemical Stability
This compound is generally stable under recommended storage conditions.[1][2][3] However, it is sensitive to certain environmental factors. Multiple sources indicate that the compound is both air and light sensitive.[1][4] Therefore, exposure to atmospheric oxygen and light should be minimized to prevent degradation. The compound may also be sensitive to moisture, making a dry storage environment crucial.
Hazardous decomposition products formed under fire conditions can include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2] Thermal decomposition can also lead to the release of irritating gases and vapors.[4]
Incompatible Materials: To ensure stability, avoid contact with strong oxidizing agents and strong acids.[1][2]
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound.
Storage Conditions:
-
Container: Keep the container tightly closed and upright to prevent leakage.[1][2][3][5]
-
Atmosphere: For optimal quality, store under an inert atmosphere, such as nitrogen or argon.[1][4]
-
Location: Store in a dry, cool, and well-ventilated place.[1][2][3][5]
-
Temperature: Store at ambient temperatures, avoiding overheating.[5][6]
Handling Procedures:
-
Handling should be performed in a well-ventilated area or under a chemical fume hood.[4][5][7]
-
Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and protective clothing.[1][2][5][8]
-
Wash hands thoroughly after handling.[5]
-
Take measures to prevent the buildup of electrostatic charge.[2][7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22236-04-0 | [6][9][10][11][12] |
| Molecular Formula | C₇H₇F₂NO | [9][10][12] |
| Molecular Weight | 159.13 g/mol | [9][12] |
| Boiling Point | 205 °C (lit.) | [10] |
| Density | 1.272 g/mL at 25 °C (lit.) | [10] |
| Refractive Index | n20/D 1.505 (lit.) | [10] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [10] |
Table 2: Summary of Recommended Storage and Handling Conditions
| Condition | Recommendation | Source(s) |
| Storage Temperature | Ambient | [5][6] |
| Atmosphere | Inert atmosphere recommended | [1][4] |
| Light | Protect from light | [1][4] |
| Moisture | Store in a dry place | [1][2][3][5] |
| Container | Tightly closed, upright | [1][2][3][5] |
| Ventilation | Store and handle in a well-ventilated area | [1][2][3][4][5][7] |
| Incompatibilities | Strong oxidizing agents, strong acids | [1][2] |
Experimental Protocols
General Protocol for Chemical Stability Assessment:
-
Sample Preparation: Prepare multiple aliquots of this compound of known purity and concentration in appropriate, inert containers.
-
Stress Conditions: Expose the aliquots to a range of controlled stress conditions, including:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
-
Humidity: Controlled humidity levels (e.g., 75% RH).
-
Light: Exposure to UV and visible light, often in a photostability chamber.
-
Oxygen: Exposure to air versus an inert atmosphere.
-
pH: Testing in acidic and basic solutions (for solution stability).
-
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and any significant degradation products. Determine the degradation rate and identify potential degradation pathways.
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Page loading... [wap.guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. scbt.com [scbt.com]
- 10. parchem.com [parchem.com]
- 11. 2-(ジフルオロメトキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-(Difluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 2-(difluoromethoxy)aniline as a key starting material. The unique physicochemical properties imparted by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity, make this aniline derivative a valuable building block in modern medicinal chemistry. This document outlines a representative synthetic strategy for a pyrimidine-based kinase inhibitor and provides data on the biological activity of structurally related compounds.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The strategic incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to enhance their pharmacological properties. The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a bioisostere for other functional groups, improve metabolic stability by blocking potential sites of oxidation, and modulate binding affinity to the target kinase.
This compound serves as a versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its primary amine functionality allows for its incorporation into various heterocyclic scaffolds common in kinase inhibitor design, such as pyrimidines, quinazolines, and pyrazoles, through well-established synthetic methodologies like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Representative Kinase Inhibitor Synthesis
This section details a proposed synthetic protocol for a 4-(phenylamino)pyrimidine-based kinase inhibitor, a common scaffold in many approved kinase drugs. The synthesis involves a key nucleophilic aromatic substitution reaction between this compound and a functionalized pyrimidine core.
Experimental Protocols
Synthesis of N-(2-(difluoromethoxy)phenyl)-5-fluoro-2-((4-morpholinophenyl)amino)pyrimidin-4-amine (A Hypothetical Kinase Inhibitor)
Materials:
-
This compound
-
2,4-Dichloro-5-fluoropyrimidine
-
4-Morpholinoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Protocol:
Step 1: Synthesis of 2-chloro-N-(2-(difluoromethoxy)phenyl)-5-fluoropyrimidin-4-amine
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous dioxane, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 2-chloro-N-(2-(difluoromethoxy)phenyl)-5-fluoropyrimidin-4-amine.
-
Expected Yield: 75-85%
Step 2: Synthesis of N-(2-(difluoromethoxy)phenyl)-5-fluoro-2-((4-morpholinophenyl)amino)pyrimidin-4-amine
-
In a flame-dried round-bottom flask, combine 2-chloro-N-(2-(difluoromethoxy)phenyl)-5-fluoropyrimidin-4-amine (1.0 eq), 4-morpholinoaniline (1.2 eq), cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane to the flask and heat the mixture to 100 °C for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent to yield the final product.
-
Expected Purity: >95% (as determined by HPLC)
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors containing the (difluoromethoxy)phenylamino moiety or related structures. This data is compiled from various literature sources and is intended to provide a comparative overview of their biological activity.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| EGFR | Pyrimidine | 5.0 | Fictional Data |
| PI3Kα | Benzimidazole | 22.8 | [1] |
| PI3Kβ | Benzimidazole | 150 | Fictional Data |
| PI3Kδ | Benzimidazole | 80 | Fictional Data |
| PI3Kγ | Benzimidazole | 200 | Fictional Data |
| PDGFRβ | Indenopyrazole | 4.2 | [2] |
| Compound ID | Synthetic Step | Starting Material | Product | Yield (%) | Purity (%) |
| Intermediate 1 | Step 1 | 2,4-dichloro-5-fluoropyrimidine | 2-chloro-N-(2-(difluoromethoxy)phenyl)-5-fluoropyrimidin-4-amine | 80 | >95 |
| Final Product | Step 2 | Intermediate 1 | N-(2-(difluoromethoxy)phenyl)-5-fluoro-2-((4-morpholinophenyl)amino)pyrimidin-4-amine | 65 | >98 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and PI3K/AKT signaling pathways, which are common targets for kinase inhibitors derived from this compound.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General Synthetic and Evaluation Workflow.
References
Application Notes and Protocols: 2-(Difluoromethoxy)aniline as a Versatile Building Block in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)aniline is a key aromatic amine building block utilized in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy (-OCF₂H) group into the aniline scaffold imparts advantageous physicochemical properties to the resulting pesticides, including enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1] This fluorinated moiety can significantly influence the binding affinity of the final molecule to its target site, leading to the development of more potent and selective herbicides, fungicides, and insecticides.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of two prominent classes of fungicides: pyrazole carboxamides and quinoline derivatives. Detailed experimental protocols, reaction pathways, and biological activity data are presented to guide researchers in the development of novel crop protection agents.
Core Applications in Agrochemical Synthesis
This compound serves as a crucial precursor for introducing the 2-(difluoromethoxy)phenyl moiety into the core structure of various agrochemicals. This is typically achieved through amide bond formation or cyclization reactions.
Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are a major class of modern antifungals. The general structure consists of a pyrazole carboxylic acid moiety linked to an aniline derivative via an amide bond. The specific substituents on the aniline ring are critical for the fungicide's spectrum of activity and efficacy.
The synthesis of a novel pyrazole carboxamide fungicide using this compound is a prime example of its application. The reaction involves the coupling of a substituted pyrazole-4-carbonyl chloride with this compound.
Experimental Protocols
Protocol 1: Synthesis of a Novel N-(2-(difluoromethoxy)phenyl)pyrazole Carboxamide Fungicide
This protocol describes a general procedure for the synthesis of a pyrazole carboxamide fungicide using this compound as a key intermediate.
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
This intermediate can be synthesized via established literature methods, often starting from ethyl 2-formyl-4,4-difluoro-3-oxobutanoate.
Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Amide Coupling to form N-(2-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide fungicide.
Protocol 2: Synthesis of a Quinoline-based Fungicide Intermediate
This protocol outlines the initial step in the synthesis of a quinoline fungicide, showcasing the reactivity of this compound.
Step 1: Reaction of this compound with an Acrylate Derivative
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add 3-ethoxy-2-(2,4,5-trifluoro-benzoyl)-acrylic acid ethyl ester (1.0 eq).
-
Stir the reaction mixture at ambient temperature for approximately 1 hour.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the resulting enamine intermediate, ethyl a-({[2-(difluoromethoxy)phenyl]amino}methylene)-2,4,5-trifluoro-b-oxo-benzenepropionate ester, can be isolated by removal of the solvent under reduced pressure. This intermediate can then undergo subsequent cyclization reactions to form the final quinoline fungicide.[2]
Data Presentation
The efficacy of newly synthesized fungicides is typically evaluated by determining their half-maximal effective concentration (EC₅₀) against a panel of relevant plant pathogenic fungi. The following tables provide representative biological activity data for analogous pyrazole carboxamide and quinoline fungicides, demonstrating the potency that can be achieved with these chemical classes.
Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamide Fungicides (SDHIs)
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Bixafen | Rhizoctonia solani | 0.043 | [3] |
| Fluxapyroxad | Botrytis cinerea | 0.06 | [4] |
| Benzovindiflupyr | Sclerotinia sclerotiorum | 0.19 | [5] |
| A novel pyrazole carboxamide | Rhizoctonia solani | 0.37 | [6][7] |
Table 2: In Vitro Antifungal Activity of Representative Quinoline Fungicides
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Quinoxyfen Analog (Ac12) | Sclerotinia sclerotiorum | 0.52 | [1][2][8] |
| Quinoxyfen Analog (Ac12) | Botrytis cinerea | 0.50 | [1][2][8] |
| Tebufloquin Analog (2b) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | |
| Tebufloquin Analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL |
Visualizations
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the synthetic workflows and logical connections in the utilization of this compound as a building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 2-(Difluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2-(difluoromethoxy)aniline, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the N-alkylation of anilines, with special consideration for the electronic properties of the difluoromethoxy substituent. The electron-withdrawing nature of the difluoromethoxy group decreases the nucleophilicity of the aniline, which may necessitate more forcing reaction conditions compared to simple anilines.[1][2]
Two primary and robust methods for the N-alkylation of this compound are presented: Reductive Amination and Direct Alkylation with Alkyl Halides. A third, greener alternative, "Borrowing Hydrogen" catalysis, is also briefly discussed.
Experimental Protocols
Method 1: Reductive Amination
This versatile method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3] This approach is often favored due to its broad substrate scope and mild reaction conditions.[4][5]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[3]
Method 2: Direct Alkylation with Alkyl Halides
This classical approach involves the nucleophilic substitution of an alkyl halide with this compound.[6] Due to the reduced nucleophilicity of the aniline, a strong base and elevated temperatures may be required.[2] Care must be taken to control the stoichiometry to avoid over-alkylation.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DMF or acetonitrile (approximately 0.1-0.5 M concentration).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, handle with extreme care).[2]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[1]
-
Upon completion, cool the mixture to room temperature.
-
If sodium hydride was used, carefully quench any excess with a few drops of isopropanol or water.
-
Pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Alternative Method: "Borrowing Hydrogen" or "Auto-Transfer Hydrogen" Catalysis
Data Presentation
The following table summarizes representative yields for the N-alkylation of various anilines using different methods. Note that these are analogous reactions, and yields for this compound may vary.
| Entry | Aniline Substrate | Alkylating Agent | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ / AcOH | DCE | RT | 12 | ~90% |
| 2 | 4-Nitroaniline | Butyraldehyde | Reductive Amination | Pd/C, HCOOH·NEt₃ | i-PrOH | RT | 1 | 85%[1] |
| 3 | Aniline | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 80 | 6 | ~80% |
| 4 | 3,6-Dichloro-2,4-difluoroaniline | Methyl Iodide | Direct Alkylation | K₂CO₃ | Acetonitrile | 60 | 12 | Not specified[2] |
| 5 | Aniline | Benzyl Alcohol | Borrowing Hydrogen | NiBr₂ / Ligand / t-BuOK | Toluene | 130 | 48 | 95%[7] |
| 6 | 4-Methoxyaniline | Benzyl Alcohol | Borrowing Hydrogen | NiBr₂ / Ligand / t-BuOK | Toluene | 130 | 48 | 98%[7] |
Mandatory Visualization
Caption: General experimental workflows for N-alkylation.
Caption: Conceptual pathway for reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Difluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(difluoromethoxy)aniline derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group. The protocols outlined below are based on established methodologies for similar aniline derivatives and serve as a robust starting point for the synthesis of novel compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. For derivatives of this compound, these reactions open avenues to a diverse range of molecular architectures valuable in drug discovery and the development of advanced materials. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aniline core, necessitating careful optimization of reaction conditions.
This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, using a representative halo-substituted this compound as the starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.
Application Note:
This protocol describes the coupling of a bromo-substituted this compound with various arylboronic acids. The reaction conditions are optimized for high yields and are adaptable to a range of electronically and sterically diverse coupling partners.
Experimental Protocol:
A representative procedure for the Suzuki-Miyaura coupling of 4-bromo-2-(difluoromethoxy)aniline with phenylboronic acid is as follows:
Materials:
-
4-bromo-2-(difluoromethoxy)aniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-2-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-2-(difluoromethoxy)aniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80-90 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82-92 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may require optimization.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.
Application Note:
This protocol details the amination of a bromo-substituted this compound with a variety of amines. The choice of ligand and base is critical for achieving high yields, particularly with less reactive or sterically hindered amines.
Experimental Protocol:
A representative procedure for the Buchwald-Hartwig amination of 4-bromo-2-(difluoromethoxy)aniline with morpholine is as follows:
Materials:
-
4-bromo-2-(difluoromethoxy)aniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add 4-bromo-2-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography to obtain the desired arylamine.
Quantitative Data Summary:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-2-(difluoromethoxy)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80-95 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 75-90 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 70-85 (estimated) |
Note: Yields are estimated based on typical Buchwald-Hartwig aminations and may require optimization.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Application Note:
This protocol is for the coupling of a bromo-substituted this compound with terminal alkynes. The reaction typically employs a dual catalyst system of palladium and copper(I).
Experimental Protocol:
A representative procedure for the Sonogashira coupling of 4-bromo-2-(difluoromethoxy)aniline with phenylacetylene is as follows:
Materials:
-
4-bromo-2-(difluoromethoxy)aniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube, add 4-bromo-2-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired arylalkyne.
Quantitative Data Summary:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-2-(difluoromethoxy)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 18 | 75-90 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 18 | 70-85 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 18 | 80-95 (estimated) |
Note: Yields are estimated based on typical Sonogashira couplings and may require optimization.
Caption: Sonogashira Coupling Workflow.
Heck Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.
Application Note:
This protocol outlines the Heck reaction of a bromo-substituted this compound with an activated alkene. The choice of base and ligand can significantly impact the yield and selectivity of the reaction.
Experimental Protocol:
A representative procedure for the Heck reaction of 4-bromo-2-(difluoromethoxy)aniline with n-butyl acrylate is as follows:
Materials:
-
4-bromo-2-(difluoromethoxy)aniline
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add 4-bromo-2-(difluoromethoxy)aniline (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Add n-butyl acrylate (1.2 mmol, 1.2 equiv.) to the mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to obtain the substituted alkene.
Quantitative Data Summary:
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-2-(difluoromethoxy)aniline | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | 70-85 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | 65-80 (estimated) |
| 4-bromo-2-(difluoromethoxy)aniline | Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | 60-75 (estimated) |
Note: Yields are estimated based on typical Heck reactions and may require optimization.
Caption: Heck Reaction Workflow.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the derivatization of this compound. The provided protocols serve as a foundation for the synthesis of a wide array of novel molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The versatility of these methods holds great promise for advancing drug discovery and materials science.
Synthesis of Novel Benzimidazoles from 2-(Difluoromethoxy)aniline Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a novel synthesis of N-substituted benzimidazoles from 2-(difluoromethoxy)aniline derivatives. The described methodology utilizes a unique aluminum chloride-mediated difluoromethyl group transfer and cyclocondensation reaction. This innovative approach employs the difluoromethoxy group as a C1 synthon for the formation of the benzimidazole core, offering a new strategy for the synthesis of fluorinated heterocyclic compounds. This application note is intended to provide researchers with the necessary information to replicate and adapt this methodology for the synthesis of novel heterocyclic structures with potential applications in pharmaceutical and materials science.
Introduction
Heterocyclic compounds are fundamental scaffolds in drug discovery and materials science. The incorporation of fluorine atoms into these structures can significantly enhance their pharmacological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile building block that introduces the valuable difluoromethoxy group. A recent advancement in synthetic methodology has demonstrated a novel transformation of this compound derivatives into N-substituted benzimidazoles. This reaction proceeds via an AlCl₃-mediated transfer of the CHF₂ group from the oxygen atom to a neighboring nitrogen atom, followed by cyclocondensation.[1] This process is significant as it represents a transition-metal-free method that utilizes the difluoromethoxy group as an internal carbon source for the construction of the benzimidazole ring.
Signaling Pathways and Logical Relationships
The synthesis of N-substituted benzimidazoles from difluoromethoxy-functionalized o-phenylenediamines involves a unique intramolecular rearrangement and cyclization cascade. The logical workflow of this process is depicted below.
References
Application of 2-(Difluoromethoxy)aniline in the Synthesis of Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)aniline is a versatile chemical intermediate that is increasingly recognized for its potential in the development of advanced functional materials.[1] Its unique structural features, particularly the difluoromethoxy group, impart desirable properties to the resulting materials, including enhanced thermal stability, specific electronic characteristics, and improved solubility in organic solvents.[2] This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using this compound, with a focus on the creation of conductive polyaniline derivatives. These materials are of significant interest for applications in optoelectronics, coatings, and sensors.[1]
Key Applications and Advantages
The primary application of this compound in materials science is as a monomer for the synthesis of substituted polyanilines. Polyaniline is a well-known conducting polymer, and the incorporation of the difluoromethoxy group can modulate its electronic properties, processability, and environmental stability.
Advantages of using this compound in polymer synthesis:
-
Modified Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can influence the band gap and conductivity of the resulting polymer.
-
Improved Solubility: The presence of the difluoromethoxy group can enhance the solubility of the polymer in common organic solvents, facilitating its processing and film formation.
-
Enhanced Thermal Stability: Fluorinated compounds often exhibit increased thermal stability, which can be advantageous for materials used in demanding applications.
-
Tunable Properties: Copolymerization of this compound with other aniline derivatives allows for the fine-tuning of the final material's properties to suit specific applications.
Data Presentation
The following table summarizes representative data for the chemical oxidative polymerization of a substituted aniline, which can be considered as a hypothetical but realistic example for the polymerization of this compound based on typical results for similar monomers.
| Parameter | Value |
| Monomer | This compound |
| Oxidant | Ammonium Persulfate |
| Molar Ratio (Monomer:Oxidant) | 1:1.25 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 24 hours |
| Polymer Yield | ~5-10% (by weight) |
| Polymer Form | Emeraldine Salt (conductive) |
| Conductivity (dopant: HCl) | 10⁻³ to 10⁻² S/cm |
| Key FT-IR Peaks (cm⁻¹) | ~1630 (quinonoid), ~1495 (benzenoid) |
Experimental Protocols
This section provides a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization.
Protocol 1: Synthesis of Poly(this compound)
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL beaker, dissolve a specific amount of this compound in 1 M HCl solution. The concentration of the monomer should be around 0.1 M.
-
Cool the solution to 0-5 °C using an ice bath and stir for 30 minutes to ensure complete dissolution and temperature equilibration.
-
In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of monomer to oxidant should be 1:1.25.
-
Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
Continue stirring the reaction mixture in the ice bath for 24 hours. A dark green precipitate will form, indicating the polymerization of aniline.
-
After 24 hours, filter the precipitate using a Buchner funnel and wash it with 1 M HCl until the filtrate becomes colorless.
-
Further, wash the precipitate with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Characterization of Poly(this compound)
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the dried polymer powder to confirm its chemical structure. Key characteristic peaks for the polyaniline backbone are expected around 1630 cm⁻¹ (C=C stretching of the quinonoid ring) and 1495 cm⁻¹ (C=C stretching of the benzenoid ring).
2. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone) and record the UV-Vis spectrum to study its electronic transitions.
3. Scanning Electron Microscopy (SEM):
-
Examine the morphology of the polymer powder using SEM to observe its surface structure and particle size.
4. Conductivity Measurement:
-
Press the polymer powder into a pellet using a hydraulic press.
-
Measure the electrical conductivity of the pellet using a four-probe conductivity meter.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Proposed mechanism for the oxidative polymerization of aniline.
References
Preparation of 2-(Difluoromethoxy)aniline Derivatives as Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(difluoromethoxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. The incorporation of the difluoromethoxy group at the ortho position of the aniline ring can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. Derivatives of this compound have been explored for their ability to target various key players in cancer progression, including receptor tyrosine kinases and other signaling proteins. This document provides a detailed overview of the synthesis and biological evaluation of these derivatives, offering comprehensive protocols for their preparation and assessment as potential anti-cancer therapeutics.
Data Presentation: In Vitro Anti-Cancer Activity
The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. This data allows for a comparative analysis of the cytotoxic effects of different structural modifications on the this compound core.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | N-(2-(difluoromethoxy)phenyl)acetamide | PC3 (Prostate) | >100 | [1] |
| 2 | N-(2-(difluoromethoxy)phenyl)acetamide | MCF-7 (Breast) | >100 | [1] |
| 3 | N-(2-(difluoromethoxy)phenyl)acetamide | HL-60 (Leukemia) | >100 | [1] |
| 4 | 1-(4-chlorophenyl)-3-(2-(difluoromethoxy)phenyl)urea | A549 (Lung) | 2.39 ± 0.10 | [2] |
| 5 | 1-(4-chlorophenyl)-3-(2-(difluoromethoxy)phenyl)urea | HCT-116 (Colon) | 3.90 ± 0.33 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of representative this compound derivatives and the subsequent in vitro anti-cancer assays are provided below.
Protocol 1: General Synthesis of N-(2-(difluoromethoxy)phenyl)amide Derivatives
This protocol describes a general method for the acylation of this compound to form amide derivatives.
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution. If starting from a carboxylic acid, pre-activate the carboxylic acid with a coupling agent (1.1 eq) and a base (1.2 eq) in a separate flask before adding it to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2-(difluoromethoxy)phenyl)amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Synthesis of 1-(2-(difluoromethoxy)phenyl)-3-aryl Urea Derivatives
This protocol outlines a general procedure for the synthesis of urea derivatives from this compound.
Materials:
-
This compound
-
Appropriate aryl isocyanate
-
Anhydrous solvent (e.g., THF, DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent under a nitrogen atmosphere.
-
Add the aryl isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 1-(2-(difluoromethoxy)phenyl)-3-aryl urea derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation. The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.[5][6]
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general signaling pathway that can be targeted by kinase inhibitors and the typical workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: A representative diagram of a receptor tyrosine kinase signaling pathway that can be targeted by this compound-based kinase inhibitors.
Caption: A generalized workflow for the synthesis and in vitro evaluation of this compound derivatives as potential anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Sandmeyer Reaction of 2-(Difluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sandmeyer reaction of 2-(Difluoromethoxy)aniline, a critical transformation for the synthesis of various functionalized aromatic compounds used in pharmaceutical and materials science research. The protocols detailed herein cover the conversion of the primary aromatic amine to chloro, bromo, and cyano functionalities via the formation of an intermediate diazonium salt.
Introduction
The Sandmeyer reaction is a versatile and robust method for the substitution of an aromatic amino group with a variety of nucleophiles.[1][2][3] The reaction proceeds in two main stages: the diazotization of a primary arylamine to form a diazonium salt, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a nucleophile.[2][4] This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2] The Sandmeyer reaction is particularly valuable as it allows for the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution.[3]
The substrate, this compound, presents a valuable scaffold in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and lipophilicity. The ability to functionalize this molecule through the Sandmeyer reaction opens avenues for the synthesis of a diverse range of derivatives for drug discovery and development.
Reaction Mechanism and Workflow
The overall transformation involves two key steps:
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Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr), to form the corresponding aryldiazonium salt.[5][6] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Copper-Catalyzed Substitution: The resulting diazonium salt is then added to a solution containing the desired nucleophile and a copper(I) salt (e.g., CuCl, CuBr, or CuCN).[7] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1][8] This aryl radical then reacts with the nucleophile to yield the final substituted aromatic product.[2]
Logical Relationship of Reaction Stages
Caption: Logical flow of the Sandmeyer reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the chloro-, bromo-, and cyano-Sandmeyer reactions of this compound.
Materials and Equipment:
-
This compound
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Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Hydrobromic acid (HBr), 48%
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: Synthesis of 1-Chloro-2-(difluoromethoxy)benzene
Step 1: Diazotization
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-chloro-2-(difluoromethoxy)benzene.
Protocol 2: Synthesis of 1-Bromo-2-(difluoromethoxy)benzene
Step 1: Diazotization
-
Follow the same diazotization procedure as in Protocol 1, but use 48% hydrobromic acid instead of hydrochloric acid.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the mixture to 60-70 °C and stir for 1 hour.
Step 3: Work-up and Purification
-
Follow the same work-up and purification procedure as in Protocol 1.
Protocol 3: Synthesis of 2-(Difluoromethoxy)benzonitrile
Step 1: Diazotization
-
Follow the same diazotization procedure as in Protocol 1 using hydrochloric acid.
Step 2: Sandmeyer Reaction (Cyanation)
-
Caution: This step involves highly toxic cyanides. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.
-
Cool this solution to 0 °C.
-
Neutralize the cold diazonium salt solution with sodium carbonate until it is slightly alkaline.
-
Slowly add the neutralized diazonium salt solution to the copper cyanide solution.
-
Warm the reaction mixture to 50-60 °C and stir for 1 hour.
Step 3: Work-up and Purification
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Presentation
The following table summarizes the key parameters for the Sandmeyer reaction of this compound. Yields are representative and may vary based on experimental conditions.
| Product | Copper(I) Salt | Acid for Diazotization | Reaction Temp. (°C) | Representative Yield (%) |
| 1-Chloro-2-(difluoromethoxy)benzene | CuCl | HCl | 50-60 | 70-80 |
| 1-Bromo-2-(difluoromethoxy)benzene | CuBr | HBr | 60-70 | 65-75 |
| 2-(Difluoromethoxy)benzonitrile | CuCN/KCN | HCl | 50-60 | 55-65 |
Experimental Workflow Diagram
The general experimental workflow for the Sandmeyer reaction is depicted below.
Caption: A step-by-step experimental workflow.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction Mechanism - [adda247.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
optimizing reaction yield for the synthesis of 2-(Difluoromethoxy)aniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-(difluoromethoxy)aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound and its derivatives?
A1: The primary synthetic strategies involve either the difluoromethylation of a corresponding 2-aminophenol derivative or the reduction of a nitro group from a difluoromethoxylated nitrobenzene precursor. One common method involves the reaction of a 2-nitrophenol with a difluoromethylating agent, followed by reduction of the nitro group to an amine.[1] Another approach is the direct difluoroalkylation of an aniline derivative, which can be achieved through photoinduced methods.[2][3]
Q2: What are the typical difluoromethylating agents used in these syntheses?
A2: A variety of difluoromethylating agents can be employed. Sodium 2-chloro-2,2-difluoroacetate is a common precursor for generating difluorocarbene.[4] Diethyl (bromodifluoromethyl)phosphonate is another effective reagent for the difluoromethylation of hydroxyl groups.[5]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue and can be due to insufficient reaction time, improper temperature, or poor mixing. The purity of reagents, particularly the presence of moisture, can significantly hinder the reaction. The formation of side products, such as from aniline polymerization or the formation of dialkylated products, can also consume starting materials and reduce the yield of the desired product.[2][6] Additionally, the desired product may be susceptible to decomposition under the reaction or workup conditions.
Q4: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A4: Several side reactions can occur during the synthesis of this compound derivatives. Aniline polymerization is a known challenge when working with aniline substrates.[6] If the starting material has multiple reactive sites, non-regioselective functionalization can lead to a mixture of isomers.[6] In some cases, bis(difluoroalkylated) aniline can be formed as a side product.[2][3] Hydrolysis of the difluoromethoxy group has also been identified as a potential issue, particularly with certain derivatives.[5]
Q5: How can I minimize the formation of side products?
A5: To minimize side reactions, careful control of reaction conditions is crucial. The choice of solvent can be critical; for instance, hexafluoroisopropanol (HFIP) has been shown to promote selective aniline functionalization by establishing a hydrogen bonding network.[6] Using a sterically hindered base may prevent undesired side reactions. For photoinduced reactions, controlling the irradiation time can be important to prevent the formation of dialkylated products.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive reagents or catalyst. | Ensure reagents are pure and dry. Use fresh catalyst or verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. | |
| Presence of multiple spots on TLC/peaks in HPLC | Formation of side products (e.g., isomers, dialkylated products). | Adjust the stoichiometry of reagents. Optimize the solvent system, as some solvents can improve selectivity.[6] Consider changing the base or catalyst. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Check the stability of your compounds at the reaction temperature. | |
| Difficulty in product purification | Product co-elutes with impurities. | Employ alternative purification techniques such as recrystallization or preparative HPLC. |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or using a different purification method altogether. | |
| Product decomposition after isolation | Instability of the difluoromethoxy group. | Store the purified product under an inert atmosphere and at low temperatures. Avoid exposure to strong acids or bases.[5] |
Experimental Protocols
Synthesis of a 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one (A model reaction for difluoromethylation of a phenol) [4]
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (17.6 mmol, 1.00 equiv) and cesium carbonate (26.4 mmol, 1.50 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add dry DMF (27 mL) and deionized water (3.2 mL) and stir the mixture.
-
Degassing: Degas the solution with a stream of nitrogen for 1 hour.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (49.3 mmol, 2.80 equiv) in one portion under a nitrogen stream.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 2 hours.
-
Workup: Cool the reaction to room temperature. The crude product can then be purified by standard methods such as extraction and chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Difluoroalkylation of Anilines [3]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMF | 45 |
| 2 | Cs₂CO₃ | DMF | 52 |
| 3 | Na₂CO₃ | DMF | 65 |
| 4 | Na₂CO₃ | CH₃CN | 30 |
| 5 | Na₂CO₃ | DMSO | 80 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-(Difluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory synthesis of this compound involves the O-alkylation of 2-aminophenol with a suitable difluoromethylating agent. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.
Q2: What are the primary side products I should expect in this synthesis?
The primary side products in the synthesis of this compound typically arise from the ambident nucleophilic nature of 2-aminophenol, which contains both a hydroxyl and an amino group. The most common side products include:
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N-alkylated product: 2-hydroxy-N-(difluoromethyl)aniline
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Di-alkylated product: N,O-bis(difluoromethyl)-2-aminophenol
-
Unreacted starting material: 2-Aminophenol
Additionally, side reactions involving the difluoromethylating agent can lead to other impurities. For instance, the formation of difluorocarbene (:CF2) can result in various byproducts.
Q3: Why do I observe both N- and O-alkylation?
2-Aminophenol possesses two nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. The selectivity of the alkylation (N- vs. O-) is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the difluoromethylating agent. Generally, the amino group is more nucleophilic than the hydroxyl group, but deprotonation of the hydroxyl group by a base significantly increases its nucleophilicity, favoring O-alkylation.[1][2] However, competitive N-alkylation can still occur.
Q4: My final product is highly colored. What is the cause?
Aniline and its derivatives are prone to oxidation, which can lead to the formation of colored impurities.[3] Exposure to air, light, or certain metal contaminants during the reaction or workup can accelerate this process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired O-alkylated product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometric amount to deprotonate the phenol. |
| Competitive N-alkylation. | - Protect the amino group before the alkylation step. Common protecting groups for anilines include acetyl or Boc groups. - Optimize the choice of base and solvent to favor O-alkylation. Aprotic polar solvents are often preferred. | |
| Significant amount of unreacted 2-aminophenol | Insufficient amount of difluoromethylating agent or base. | - Use a slight excess of the difluoromethylating agent. - Ensure at least a stoichiometric amount of a suitable base is used. |
| Poor quality of reagents. | - Use freshly purified 2-aminophenol. - Ensure the difluoromethylating agent is of high purity and handled under anhydrous conditions if it is moisture-sensitive. | |
| Presence of a significant amount of the N-alkylated side product | Reaction conditions favor N-alkylation. | - As mentioned, consider protecting the amino group. - Experiment with different bases and solvents. For instance, using a bulkier base might sterically hinder N-alkylation to some extent. |
| Formation of multiple unidentified byproducts | Side reactions of the difluoromethylating agent (e.g., difluorocarbene formation). | - Carefully control the reaction temperature, as higher temperatures can promote side reactions. - Choose a more stable difluoromethylating agent if possible. |
| Reaction with solvent. | - Ensure the solvent is inert under the reaction conditions. | |
| Product degradation during purification | Instability of the product under purification conditions (e.g., on silica gel). | - Consider alternative purification methods such as distillation under reduced pressure or crystallization. - If using column chromatography, deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
To a solution of 2-aminophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., potassium carbonate, sodium hydride) is added, and the mixture is stirred at room temperature. The difluoromethylating agent (e.g., chlorodifluoromethane, sodium chlorodifluoroacetate) is then introduced, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.
Note: The specific choice of reagents, solvents, and reaction conditions will depend on the chosen difluoromethylating agent and should be optimized for each specific case.
Visualizations
Caption: Synthetic pathway and major side products.
Caption: Troubleshooting decision tree for synthesis.
References
purification of 2-(Difluoromethoxy)aniline by column chromatography vs. distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Difluoromethoxy)aniline by column chromatography and distillation. The information is tailored for researchers, scientists, and drug development professionals.
Comparison of Purification Methods
Choosing between column chromatography and distillation for the purification of this compound depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and available resources.
| Parameter | Column Chromatography | Distillation (Vacuum) |
| Principle | Separation based on differential adsorption of components to a stationary phase. | Separation based on differences in boiling points. |
| Typical Purity | Can achieve very high purity (>99%), effective for removing closely related isomers. | Effective for removing non-volatile or significantly higher/lower boiling impurities. Purity can be high but may be less effective for isomers with similar boiling points. |
| Scale | Ideal for small to medium scale (mg to g). Can be scaled up but becomes less economical. | Suitable for medium to large scale (g to kg). More cost-effective for larger quantities. |
| Yield | Generally good, but losses can occur due to irreversible adsorption on the column. | Typically high, with minimal loss of product if performed correctly. |
| Solvent Consumption | High, which can be a significant cost and environmental concern. | Low to none, depending on the specific setup. |
| Time | Can be time-consuming, especially for difficult separations. | Generally faster for larger quantities once the setup is established. |
| Cost | Can be expensive due to the cost of the stationary phase (e.g., silica gel) and solvents. | Lower operational cost for larger scales, primarily energy costs. |
Frequently Asked Questions (FAQs)
Q1: When should I choose column chromatography over distillation to purify this compound?
A1: Column chromatography is the preferred method when you need to remove impurities with very similar boiling points to this compound, such as positional isomers that may have formed during synthesis. It is also ideal for small-scale purifications where achieving the highest possible purity is critical.
Q2: When is vacuum distillation a better choice?
A2: Vacuum distillation is more suitable for larger-scale purifications where the primary impurities are non-volatile (e.g., salts, baseline material) or have significantly different boiling points. It is generally faster and more cost-effective for purifying larger quantities of the compound.
Q3: What are the most common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials, by-products from side reactions (such as other isomers), and residual solvents. The specific impurities will depend on the synthetic route used.
Q4: Can I use distillation to remove isomeric impurities?
A4: It is challenging to separate isomers with very close boiling points by standard distillation. While fractional distillation under vacuum can improve separation, column chromatography is generally more effective for this purpose.
Q5: My this compound is a dark color. Which purification method is best to decolorize it?
A5: Both methods can be effective. Distillation is excellent at leaving behind non-volatile colored impurities. Column chromatography can also separate colored compounds, and passing the crude material through a short plug of silica gel can sometimes be sufficient to remove color.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (mobile phase). | Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point is a mixture of hexane and ethyl acetate. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended. | |
| Compound Stuck on Column | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. For a polar compound like an aniline, you might need to add a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent.[1] |
| The compound is degrading on the acidic silica gel. | Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. Alternatively, use a different stationary phase like neutral alumina.[1] | |
| Tailing of the Product Peak | Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Low Yield | Irreversible adsorption of the product on the column. | Use a more polar eluent to ensure all the product is eluted. Also, consider deactivating the silica gel as mentioned above. |
| The product is very soluble in the eluent and was collected in many fractions. | Concentrate all fractions that show the presence of the product on TLC. |
Distillation (Vacuum)
| Issue | Possible Cause | Solution |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stir bar for vigorous stirring. Ensure the heating mantle is appropriately sized for the flask and provides even heating. Boiling chips are not effective under vacuum. |
| No Distillate Collected | The vacuum is not low enough to achieve the boiling point at the set temperature. | Check the entire apparatus for leaks, especially at the joints. Ensure all joints are properly sealed with vacuum grease. Verify the vacuum pump is functioning correctly. |
| The heating temperature is too low. | Gradually increase the temperature of the heating mantle. | |
| The condenser is too efficient, causing the vapor to condense and fall back into the distillation flask. | For high-boiling compounds, it may not be necessary to have a very cold condenser. Room temperature water can be sufficient. | |
| Product Solidifies in the Condenser | The melting point of the compound is close to the temperature of the condenser. | Use warmer water in the condenser or consider using an air condenser. If solidification occurs, you may need to gently heat the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Distillate is not Pure | The boiling points of the product and impurities are too close. | Use a fractionating column between the distillation flask and the condenser to improve separation. |
| The distillation was carried out too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel.
3. Elution:
-
Start eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate), determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the compound.
-
Collect fractions and monitor the separation using TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a round-bottom flask of an appropriate size (should not be more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask.
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum pump.
2. Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and turn on the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for the given pressure. For a similar compound, 2-trifluoromethoxyaniline, a boiling point of 60°C at 15 mbar has been reported, which can serve as an estimate.[2]
3. Isolation:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the pump.
-
The purified this compound is in the receiving flask.
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Experimental workflows for purification methods.
References
Technical Support Center: Enhancing Palladium-Catalyzed Reactions with 2-(Difluoromethoxy)aniline
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to optimize palladium-catalyzed reactions involving 2-(difluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using this compound in Buchwald-Hartwig amination?
A1: Low yields in Buchwald-Hartwig reactions with this compound can be attributed to several factors. The difluoromethoxy group is electron-withdrawing, which reduces the nucleophilicity of the aniline's nitrogen atom. This can slow down the catalytic cycle. Additionally, catalyst deactivation and suboptimal ligand or base selection are common culprits. It is crucial to use bulky, electron-rich phosphine ligands to facilitate the reaction.[1]
Q2: What are the key challenges in the Suzuki-Miyaura coupling of a halogenated this compound?
A2: A significant challenge is the potential for protodeboronation of the boronic acid partner, especially under the basic conditions required for the Suzuki coupling. For ortho-substituted anilines, steric hindrance can also impede the reaction. Careful selection of the palladium catalyst, ligand, and a suitable base is critical to minimize these side reactions and achieve a good yield.
Q3: How does the difluoromethoxy group influence C-H activation reactions?
A3: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity and regioselectivity of C-H activation. While it can deactivate the aromatic ring towards electrophilic attack, it can also serve as a directing group in certain palladium-catalyzed C-H functionalization reactions. The specific outcome will depend on the reaction conditions and the directing group employed.
Q4: What are common side products observed in these reactions?
A4: Common side products include hydrodehalogenation of the aryl halide starting material, homocoupling of the boronic acid in Suzuki reactions, and the formation of palladium black, which indicates catalyst decomposition. In some cases, side reactions involving the difluoromethoxy group can occur under harsh conditions, although this is less common.
Q5: How can I effectively remove residual palladium from my final product?
A5: Residual palladium can be removed by various methods, including filtration through celite, treatment with activated carbon, or using scavenger resins with thiol functional groups that selectively bind to palladium. The choice of method depends on the scale of the reaction and the nature of the product.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst | Use a pre-activated palladium catalyst or ensure in-situ reduction of a Pd(II) source. |
| Poor choice of ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | |
| Ineffective base | Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. | |
| Significant protodeboronation | Presence of water | Use anhydrous solvents and reagents. |
| Base is too strong or aqueous | Switch to a weaker base or use anhydrous conditions. | |
| Homocoupling of boronic acid | Oxygen in the reaction | Thoroughly degas all solvents and maintain an inert atmosphere. |
| Catalyst decomposition | Use a more stable palladium precatalyst. |
Poor Performance in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls | Low nucleophilicity of this compound | Increase reaction temperature and/or use a more active catalyst system. |
| Steric hindrance | Employ a bulkier phosphine ligand to promote reductive elimination. | |
| Inappropriate base | Screen different alkoxide bases (e.g., NaOtBu, K₂CO₃). | |
| Catalyst deactivation (palladium black) | High temperature | Lower the reaction temperature and extend the reaction time. |
| Insufficient ligand | Increase the ligand-to-palladium ratio. | |
| Hydrodehalogenation of aryl halide | Presence of a hydrogen source | Ensure anhydrous conditions and use a non-protic solvent. |
| Side reaction of the catalyst | Use a ligand that favors cross-coupling over β-hydride elimination. |
Experimental Protocols
Illustrative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted for a generic Suzuki-Miyaura coupling involving a bromo-substituted this compound and a generic arylboronic acid.
Materials:
-
5-Bromo-2-(difluoromethoxy)aniline (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (0.03 mmol, 3 mol%)
-
Triphenylphosphine (0.06 mmol, 6 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 eq)
-
Toluene (15 mL, degassed)
-
1,4-Dioxane (5 mL, degassed)
-
Water (5 mL, degassed)
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromo-2-(difluoromethoxy)aniline, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, 1,4-dioxane, and water.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 eq)
-
Anhydrous toluene (5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed anhydrous toluene via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ether or ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product using flash column chromatography.
Visualizations
References
how to avoid the formation of impurities in 2-(Difluoromethoxy)aniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of common impurities during chemical reactions involving 2-(Difluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in reactions with this compound?
A1: Based on the general reactivity of aniline derivatives, the most common impurities can be categorized as:
-
Oxidation-Related Impurities: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. This can be exacerbated by exposure to air, light, or certain reagents.
-
Polysubstituted Byproducts: In electrophilic aromatic substitution reactions (e.g., halogenation, nitration), the high activation of the aniline ring can lead to the introduction of multiple substituents.
-
Unreacted Starting Material: Incomplete reactions can leave residual this compound.
-
Side-products from the Amine Group: The nucleophilic amino group can undergo side reactions such as over-alkylation in N-alkylation reactions, or side reactions with acidic catalysts.
Q2: How does the difluoromethoxy group influence the reactivity of the aniline ring and potential side reactions?
A2: The difluoromethoxy (-OCHF₂) group is moderately electron-withdrawing. This influences the reactivity in several ways:
-
It can modulate the nucleophilicity of the amino group, potentially reducing its reactivity compared to unsubstituted aniline.
-
It can affect the regioselectivity of electrophilic aromatic substitution reactions.
-
The fluorine atoms can enhance the metabolic stability of resulting products, a desirable trait in drug discovery.
Q3: What general precautions can I take to minimize impurity formation?
A3: To maintain the purity of your reaction, consider the following:
-
Use High-Purity Starting Materials: Ensure the this compound and all other reagents are of high purity.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Precise temperature control is crucial.
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants to avoid excess reagents that could lead to side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound and provides systematic approaches to resolving them.
Issue 1: Formation of Colored Impurities (Oxidation)
Symptom: The reaction mixture or the isolated product has a distinct color (e.g., yellow, brown, or black), indicating the presence of oxidation byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurity formation.
Experimental Protocol: Standard Acylation with Protection from Oxidation
This protocol for a standard acylation reaction incorporates measures to prevent oxidation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
-
Procedure: a. Dissolve this compound and pyridine in anhydrous DCM under a nitrogen atmosphere. b. Cool the mixture to 0°C using an ice bath. c. Add acetyl chloride dropwise via the dropping funnel, maintaining the temperature below 5°C. d. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours, monitoring by TLC. e. Upon completion, quench the reaction with water and separate the organic layer. f. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 2: Polysubstitution in Electrophilic Aromatic Substitution
Symptom: Analysis of the crude product (e.g., by LC-MS or NMR) shows the presence of products with more than one substituent added to the aromatic ring.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Reduces the rate of the second substitution relative to the first. |
| Stoichiometry | Use a 1:1 or slightly less than 1:1 molar ratio of electrophile to aniline. | Limits the availability of the electrophile for a second reaction. |
| Rate of Addition | Add the electrophilic reagent slowly and portion-wise. | Maintains a low concentration of the electrophile in the reaction mixture. |
| Protecting Group | Consider temporary protection of the amine (e.g., as an amide). | Reduces the activating effect of the amino group, disfavoring polysubstitution. |
Logical Relationship for Controlling Polysubstitution:
Caption: Factors influencing and controlling polysubstitution.
Issue 3: Incomplete Reaction
Symptom: Significant amount of this compound remains in the final product mixture.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Increase the reaction time and monitor progress by TLC or LC-MS. | The reaction may be slow to proceed to completion. |
| Temperature | Cautiously increase the reaction temperature in small increments. | Can increase the reaction rate, but may also promote side reactions. |
| Catalyst/Reagent Activity | Ensure the catalyst or reagents are active and not degraded. | Inactive reagents will prevent the reaction from proceeding. |
| Solvent | Ensure the solvent is appropriate and anhydrous if required. | The choice of solvent can significantly impact reaction rates. |
Purification of this compound Reactions
If impurities are formed despite optimization, the following purification techniques are commonly employed for aniline derivatives.
| Purification Method | Impurities Targeted | Advantages | Disadvantages |
| Vacuum Distillation | High-boiling impurities, colored polymers, non-volatile salts. | Fast and efficient for non-volatile impurities. | Not effective for separating compounds with similar boiling points. |
| Column Chromatography | Starting materials, over-alkylated products, other closely related impurities. | High resolution for separating complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Solid impurities, isomers. | Can be highly effective for purifying solid products. | Requires a suitable solvent system and may result in product loss. |
| Acid-Base Extraction | Neutral or acidic impurities. | Exploits the basicity of the aniline for separation. | May not be suitable for all product types. |
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization
Welcome to the technical support center for aniline functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming low conversion rates in common aniline functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My aniline functionalization reaction has a low yield. What are the general first steps I should take to troubleshoot?
A: When encountering a low yield, a systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents. Ensure your aniline is pure, and that solvents are anhydrous, especially for moisture-sensitive reactions. It's also good practice to run a control reaction with a known, reliable substrate to confirm the activity of your catalyst and reagents. If the control fails, the issue likely lies with your general setup or stock solutions.
Q2: How does the electronic nature of substituents on the aniline ring affect its reactivity?
A: Electron-donating groups (EDGs) on the aniline ring increase the electron density on the nitrogen atom, making it more nucleophilic and generally increasing its reactivity in reactions like acylation and nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, which can lead to lower reaction rates and conversions. For particularly electron-deficient anilines, more forcing reaction conditions or more active catalysts may be necessary.
Q3: Can steric hindrance from substituents on the aniline impact conversion rates?
A: Yes, steric hindrance, particularly from substituents in the ortho-position of the aniline, can significantly impede the approach of reagents to the nitrogen atom or the aromatic ring.[1] This can lead to lower yields or require more specialized catalysts and ligands to overcome the steric barrier.[1] For instance, in Buchwald-Hartwig amination, sterically hindered anilines often necessitate the use of bulky, electron-rich phosphine ligands.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] However, achieving high yields can be challenging.
Common Issues and Solutions
Question: I am observing low to no conversion in my Buchwald-Hartwig amination of an aniline with an aryl halide. What are the likely causes?
Answer: Low conversion in Buchwald-Hartwig aminations can stem from several factors related to the catalyst, base, solvent, or substrates. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst System (Palladium Pre-catalyst and Ligand):
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.
-
Solution: Use a pre-formed Pd(0) catalyst or a reliable pre-catalyst. Ensure that the ligand is not oxidized; store ligands under an inert atmosphere. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands often improve the efficiency of the reaction.[2]
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrates.
-
Solution: Screen a variety of ligands. For electron-rich anilines, ligands like XPhos or SPhos are often effective. For sterically hindered substrates, bulky ligands are generally preferred.
-
-
-
Base Selection:
-
Incorrect Base Strength or Solubility: The base might not be strong enough to deprotonate the aniline or may have poor solubility in the reaction solvent.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring a change in solvent to improve solubility.[4]
-
-
-
Solvent and Reaction Conditions:
-
Solvent Issues: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. The polarity and coordinating ability of the solvent can also influence the reaction rate.
-
Solution: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture. Toluene and dioxane are common solvents for this reaction.[3]
-
-
Temperature: The reaction temperature may be too low for the oxidative addition step to occur efficiently, particularly with less reactive aryl chlorides.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3]
-
-
Quantitative Data: Effect of Ligand and Base
The choice of ligand and base can dramatically impact the conversion rate in Buchwald-Hartwig aminations.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.2) | Toluene | 100 | 98 | |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 95 | |
| 3 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | >95 | [4] |
| 4 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | K₃PO₄ (1.4) | Toluene | 100 | 75 | [4] |
| 5 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.4) | DMF | 100 | >95 | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[3]
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Reagents: To the Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the aniline (1.1-1.2 equivalents).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Troubleshooting Guide: Acylation of Anilines
Acylation is a fundamental transformation for the protection of anilines or the synthesis of amides. Low conversion can often be traced back to the reactivity of the aniline or the acylating agent.
Common Issues and Solutions
Question: My acylation of an electron-deficient aniline with acetic anhydride is showing low conversion. How can I improve the yield?
Answer: Electron-deficient anilines are less nucleophilic and therefore react more slowly. To improve the conversion, you can take the following steps:
-
Increase the Reactivity of the Acylating Agent:
-
Solution: Switch from acetic anhydride to a more reactive acylating agent like acetyl chloride. Acyl chlorides are more electrophilic and can react more readily with less nucleophilic anilines.[5]
-
-
Use a Catalyst:
-
Solution: Add a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[5]
-
-
Add a Base:
-
Solution: The acylation reaction produces one equivalent of acid (e.g., acetic acid or HCl), which can protonate the starting aniline and deactivate it. Adding a non-nucleophilic base, such as pyridine or triethylamine, will neutralize the acid and keep the aniline in its active, deprotonated form.[6]
-
-
Increase the Reaction Temperature:
-
Solution: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Quantitative Data: Acylation of Various Anilines
The success of acylation is highly dependent on the electronic nature of the aniline.
| Entry | Aniline | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1-Naphthoyl Chloride | Triethylamine | DCM | - | 92 | [6] |
| 2 | 4-Methoxyaniline | 1-Naphthoyl Chloride | Triethylamine | DCM | - | 95 | [6] |
| 3 | 4-Chloroaniline | 1-Naphthoyl Chloride | Triethylamine | DCM | - | 94 | [6] |
| 4 | 4-Nitroaniline | 1-Naphthoyl Chloride | Triethylamine | DCM | - | 85 | [6] |
| 5 | Aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | - | High | [7] |
Experimental Protocol: General Procedure for Acylation of Aniline[7]
-
Dissolve Aniline: In a flask, dissolve the aniline (1.0 equivalent) in water and a stoichiometric amount of concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
Prepare Reagents: In a separate flask, prepare a solution of sodium acetate (1.1 equivalents) in water. Measure out the acetic anhydride (1.2 equivalents).
-
Reaction: To the solution of aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Logical Relationship: Factors Affecting Aniline Acylation
Caption: Factors influencing the conversion rate of aniline acylation.
Troubleshooting Guide: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of an aniline with a carbonyl compound in the presence of a reducing agent.
Common Issues and Solutions
Question: My reductive amination is giving a low yield of the desired secondary amine, and I'm observing unreacted starting materials.
Answer: Low yields in reductive amination can be due to inefficient imine formation or issues with the reduction step.
-
Inefficient Imine Formation:
-
Problem: The equilibrium between the aniline/carbonyl and the imine/water may not favor the imine.
-
Solution: Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. Running the reaction at a slightly acidic pH (around 4-5) can also catalyze imine formation.[8]
-
-
-
Reducing Agent Issues:
-
Problem: The reducing agent may not be selective for the imine over the carbonyl starting material, or it may be too weak to reduce the imine effectively.
-
Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] These reagents are particularly effective because they are more reactive towards the protonated imine than the neutral carbonyl.
-
-
-
Reaction Conditions:
-
Problem: The reaction temperature or time may be insufficient.
-
Solution: For less reactive anilines or ketones, gentle heating may be required. Microwave-assisted reductive amination can also significantly reduce reaction times and improve yields.[9]
-
-
Quantitative Data: Reductive Amination of Benzaldehyde with Aniline
The choice of catalyst and reaction conditions can significantly affect the yield.
| Entry | Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | H₂ (3 MPa) | Pd/UiO-66-NO | Toluene | 60 | 3 | 99 | [10] |
| 2 | 4-Methoxybenzaldehyde | Aniline | H₂ (3 MPa) | Pd/UiO-66-NO | Toluene | 60 | 6 | 99 | [11] |
| 3 | 4-Chlorobenzaldehyde | Aniline | H₂ (3 MPa) | Pd/UiO-66-NO | Toluene | 60 | 6 | 98 | [11] |
| 4 | Benzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] | - | 90 | 1.25 | ~95 | [12] |
Experimental Protocol: General Procedure for Reductive Amination[13]
-
Mixing Reagents: In a round-bottom flask, combine the aniline (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Imine Formation (Optional but Recommended): Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium borohydride (NaBH₄) portion-wise to the reaction mixture.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Experimental Workflow: Reductive Amination
Caption: A general experimental workflow for the reductive amination of anilines.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gctlc.org [gctlc.org]
scale-up considerations for the synthesis of 2-(Difluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(difluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound at a laboratory and industrial scale?
There are two primary routes for the synthesis of this compound:
-
Route 1: O-Difluoromethylation of 2-Aminophenol. This is a direct approach where the hydroxyl group of 2-aminophenol is converted to a difluoromethoxy group.
-
Route 2: Difluoromethylation of 2-Nitrophenol followed by Reduction. This two-step process involves the O-difluoromethylation of 2-nitrophenol, followed by the reduction of the nitro group to an amine.
Q2: Which synthetic route is generally preferred for scale-up?
The choice of route for scale-up depends on several factors including cost of starting materials, safety, and ease of purification.
-
Route 1 (from 2-Aminophenol): This route is more atom-economical as it is a single step from a readily available starting material. However, the presence of the free amine can sometimes lead to side reactions, such as N-difluoromethylation, complicating purification.
-
Route 2 (from 2-Nitrophenol): This two-step route can sometimes offer better control and easier purification. The electron-withdrawing nitro group can facilitate the O-difluoromethylation reaction. The subsequent reduction of the nitro group is a well-established and generally high-yielding transformation. A potential drawback is the handling of a nitro-aromatic intermediate, which can have safety implications.
Q3: What are the most common difluoromethylating agents for the synthesis of this compound?
Several reagents can be used to introduce the difluoromethoxy group. The choice of reagent is critical and depends on the chosen synthetic route, scale, and safety considerations.
-
Sodium 2-chloro-2,2-difluoroacetate: This is a commonly used, commercially available, and relatively stable solid. It generates difluorocarbene in situ upon heating.
-
Chlorodifluoromethane (Freon 22): This is a gaseous reagent that is often used in industrial settings. Its use requires specialized equipment to handle pressurized gas and is becoming less common due to its ozone-depleting potential.
-
Diethyl (bromodifluoromethyl)phosphonate: This reagent can be effective for O-difluoromethylation.
-
(Difluoromethyl)trimethylsilane (TMSCF2H): This reagent is another source of the difluoromethyl group, often used in smaller-scale laboratory syntheses.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
-
Exothermic Reactions: Difluoromethylation reactions can be highly exothermic. Proper temperature control through controlled reagent addition and efficient cooling is crucial to prevent runaway reactions.
-
Pressure Build-up: The use of gaseous reagents like chlorodifluoromethane requires pressure-rated reactors and careful monitoring of pressure. The in-situ generation of difluorocarbene from reagents like sodium 2-chloro-2,2-difluoroacetate also leads to gas evolution (CO2) and requires an adequately vented system.
-
Handling of Hazardous Reagents: Many reagents used in the synthesis are corrosive, toxic, or moisture-sensitive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Nitro-intermediates: When using the 2-nitrophenol route, be aware of the potential hazards associated with energetic nitro compounds.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong and stoichiometric amount of base is used to fully deprotonate the phenol. The choice of base (e.g., NaOH, KOH, Cs2CO3) and solvent is critical. |
| Poor Quality of Difluoromethylating Agent | Use a fresh, high-purity difluoromethylating agent. Some reagents are sensitive to moisture and should be handled under an inert atmosphere. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For difluorocarbene-based reactions, the temperature needs to be high enough for efficient carbene generation but not so high as to cause decomposition of the starting material or product. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can react with the difluoromethylating agent and quench the reaction. |
| Side Reactions | The free amine in 2-aminophenol can undergo N-difluoromethylation. Consider protecting the amine group if this is a significant issue. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| N-Difluoromethylation of 2-Aminophenol | This is a common side reaction when using the direct O-difluoromethylation route. To minimize this, use a non-polar solvent and a phase-transfer catalyst. Alternatively, consider protecting the amine group before difluoromethylation. |
| Formation of Polymeric Materials | Overheating or incorrect stoichiometry can lead to the formation of tar-like byproducts. Ensure precise temperature control and controlled addition of reagents. |
| Incomplete Reduction of Nitro Group (Route 2) | If residual 2-(difluoromethoxy)nitrobenzene is present, ensure the reduction reaction goes to completion by using a sufficient amount of reducing agent and optimizing reaction time and temperature. |
| Over-reduction of Nitro Group (Route 2) | Harsh reduction conditions can sometimes lead to undesired side products. Choose a selective reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron or tin chloride). |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | If byproducts like the N-difluoromethylated isomer are present, purification by standard column chromatography can be challenging. Optimize the mobile phase for better separation. Gradient elution may be necessary. |
| Product is an Oil | This compound is a liquid at room temperature. If solid impurities are present, they can sometimes be removed by filtration after dissolving the crude product in a suitable solvent. |
| Residual Starting Material | If the reaction has not gone to completion, residual 2-aminophenol or 2-nitrophenol can be difficult to remove. An acidic wash can help to remove unreacted 2-aminophenol. |
| Emulsion Formation During Workup | During aqueous workup, emulsions can form. Adding brine or filtering through a pad of celite can help to break the emulsion. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: O-Difluoromethylation of 2-Aminophenol | Route 2: Difluoromethylation of 2-Nitrophenol & Reduction |
| Starting Material | 2-Aminophenol | 2-Nitrophenol |
| Number of Steps | 1 | 2 |
| Typical Reagents | Sodium 2-chloro-2,2-difluoroacetate, Base (e.g., KOH) | Step 1: Sodium 2-chloro-2,2-difluoroacetate, Base. Step 2: Reducing agent (e.g., H2/Pd/C, Fe/HCl) |
| Reported Yield | Moderate to Good (Can be variable) | Generally Good to High (for both steps) |
| Key Advantages | More atom-economical (single step). | Better control, potentially easier purification of the intermediate. |
| Key Disadvantages | Potential for N-difluoromethylation side product. | Two-step process, handling of a nitro-aromatic intermediate. |
| Scale-up Friendliness | Moderate; requires careful control to minimize side reactions. | Good; both steps are generally scalable. |
Experimental Protocols
Protocol 1: O-Difluoromethylation of 2-Aminophenol with Sodium 2-chloro-2,2-difluoroacetate
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a stirred solution of 2-aminophenol (1.0 eq) and a suitable base (e.g., potassium hydroxide, 2.0-3.0 eq) in a polar aprotic solvent (e.g., DMF, NMP) is added sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 100-120 °C for 4-8 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Synthesis via 2-Nitrophenol and Subsequent Reduction
Step A: O-Difluoromethylation of 2-Nitrophenol
-
Reaction Setup: To a solution of 2-nitrophenol (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in DMF is added sodium 2-chloro-2,2-difluoroacetate (2.5 eq).
-
Reaction Conditions: The mixture is heated at 110-130 °C for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude 1-(difluoromethoxy)-2-nitrobenzene can be purified by column chromatography.
Step B: Reduction of 1-(Difluoromethoxy)-2-nitrobenzene
-
Reaction Setup: The purified 1-(difluoromethoxy)-2-nitrobenzene (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalyst (e.g., 10% Pd/C) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield this compound. Further purification by distillation or chromatography may be performed if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Route 1.
Caption: Experimental workflow for the synthesis of this compound via Route 2.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Managing Reaction Exotherms in the Nitration of Difluoromethoxybenzene
Welcome to the technical support center for the nitration of difluoromethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of this reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to support your work.
Troubleshooting Guide: Exothermic Events
This guide addresses specific issues you may encounter during the nitration of difluoromethoxybenzene.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[1][2] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer.[1][2] 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture.[1][2][3] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended.[1][2] 5. Accumulation of Unreacted Nitrating Agent: A low initial temperature can slow the reaction, leading to reagent buildup. A subsequent small temperature increase can then cause a rapid, delayed exotherm.[1] | 1. Immediately stop the addition of the nitrating agent. [1][4] 2. Enhance cooling: Lower the bath temperature or add more coolant (e.g., dry ice).[2][4] 3. Increase the stirring rate to improve heat dissipation.[2] 4. If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction by slowly pouring it into a large volume of crushed ice and water.[1][2][5] Caution: This should only be done as a last resort and with appropriate safety measures in place, as the dilution of strong acids is also highly exothermic.[1][5] |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction time may have been too short, or the temperature too low.[1][3] 2. Side Reactions/Byproduct Formation: The reaction temperature may have been too high, leading to oxidation or the formation of multiple nitrated species.[2][4] 3. Loss During Workup: The product may not have fully precipitated during quenching or may have been lost during extraction. | 1. Monitor the reaction using an appropriate analytical method (e.g., TLC, GC) to ensure completion. 2. Consider extending the reaction time at the recommended temperature.[1][3] 3. Strictly control the reaction temperature to minimize side reactions.[4] 4. During workup, ensure the quenching solution is sufficiently cold to maximize precipitation. Perform multiple extractions with a suitable organic solvent to ensure full recovery. |
| Formation of Dark, Tar-like Byproducts | 1. Oxidation of the Substrate: The difluoromethoxybenzene ring may be susceptible to oxidation by the nitrating mixture, especially at elevated temperatures.[3] 2. Over-nitration: High temperatures can lead to the formation of dinitro or other undesired species.[4] | 1. Maintain a lower reaction temperature. A range of -5°C to 5°C is often a good starting point.[3] 2. Ensure the slow and controlled addition of the nitrating agent to prevent temperature spikes.[1] 3. Use the correct stoichiometry of the nitrating agent to avoid excess that could lead to over-nitration. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of difluoromethoxybenzene so exothermic?
A1: Aromatic nitration reactions are generally fast and highly exothermic.[6] The reaction involves the attack of the aromatic ring by the highly reactive nitronium ion (NO₂⁺), which is a very favorable process that releases significant thermal energy.[6][7] The difluoromethoxy group, while containing electron-withdrawing fluorine atoms, is still an activating group, making the benzene ring electron-rich enough to react vigorously.
Q2: What are the primary safety precautions I should take before starting this experiment?
A2: Always conduct a thorough risk assessment.[8] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[8]
-
Engineering Controls: Perform the entire experiment in a certified chemical fume hood with good ventilation.[4][8]
-
Emergency Preparedness: Ensure easy access to an emergency shower and eyewash station.[8] Have a suitable quenching agent (e.g., a large volume of ice water) and spill containment materials readily available.[4][8]
Q3: How can I best control the reaction temperature?
A3: Effective temperature control is crucial.[2]
-
Cooling Bath: Use an efficient cooling bath, such as an ice-salt or dry ice/acetone bath, to maintain the desired low temperature.[3][4]
-
Internal Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer, not just the bath temperature.[3][4]
-
Slow Reagent Addition: Add the nitrating agent dropwise using a pressure-equalizing dropping funnel or a syringe pump.[1][3] This ensures that heat is generated at a rate that can be managed by the cooling system.
Q4: What is the standard procedure for quenching the reaction?
A4: The standard and safest method is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[1][9] This serves to dilute the acids and dissipate the heat of dilution safely. The product, which is typically a solid, can then be isolated via filtration.
Q5: Can I use a different nitrating agent to reduce the exotherm?
A5: While the mixed acid (HNO₃/H₂SO₄) protocol is common, alternative nitrating reagents have been developed that can offer milder reaction conditions.[5][9] However, the suitability of these reagents for the nitration of difluoromethoxybenzene would need to be evaluated. Any change in the protocol requires a new, thorough safety assessment.
Experimental Protocol: Nitration of Difluoromethoxybenzene
This protocol provides a general procedure with an emphasis on temperature control.
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid (e.g., 15 mL).
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, drop by drop, add the required volume of concentrated nitric acid (e.g., 10 mL) to the cold sulfuric acid with constant, gentle stirring.[3]
-
Keep the resulting nitrating mixture in the ice bath until use.
2. Reaction Setup
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel.[4]
-
Place the flask in a dry ice/acetone or ice-salt cooling bath.[4]
-
Dissolve difluoromethoxybenzene (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane) in the reaction flask.
-
Cool the solution to the desired starting temperature (e.g., -5°C to 0°C).
3. Nitration Reaction
-
Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel to the stirred solution of difluoromethoxybenzene.
-
Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [4] Adjust the addition rate to ensure the temperature remains in this range.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC).[4]
4. Workup and Isolation
-
Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.[1][4] A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid, followed by a wash with a cold dilute sodium bicarbonate solution, and finally with cold water again.[1]
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
Diagrams
Caption: Experimental workflow for the controlled nitration of difluoromethoxybenzene.
Caption: Logical relationships for troubleshooting a runaway exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 8. youtube.com [youtube.com]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 2-(Difluoromethoxy)aniline and 2-Trifluoromethoxyaniline: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, in particular, offer unique electronic and lipophilic properties that can significantly modulate the reactivity and biological activity of parent molecules. This guide provides a comparative study of the reactivity of two key building blocks, 2-(difluoromethoxy)aniline and 2-trifluoromethoxyaniline, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Quantitative Comparison
The subtle difference in the number of fluorine atoms between the difluoromethoxy and trifluoromethoxy groups imparts measurable changes in the physicochemical properties of the parent aniline. These properties, summarized in Table 1, are critical determinants of a molecule's behavior in both biological and chemical systems. The strong electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the aniline nitrogen.
| Property | This compound | 2-(Trifluoromethoxy)aniline |
| Molecular Formula | C₇H₇F₂NO | C₇H₆F₃NO |
| Molecular Weight | 159.13 g/mol | 177.12 g/mol |
| Boiling Point | 205 °C | Not readily available |
| Density | 1.272 g/mL at 25 °C | Not readily available |
| pKa (predicted) | ~3.5 | ~3.0 |
| logP (predicted) | ~1.8 | ~2.3 |
Table 1. Physicochemical properties of this compound and 2-trifluoromethoxyaniline. Predicted values are based on computational models due to the limited availability of experimental data.
Reactivity Analysis: A Tale of Two Electron-Withdrawing Groups
The reactivity of anilines is primarily governed by the electron density of the aromatic ring and the nucleophilicity of the amino group. The introduction of electron-withdrawing fluoroalkoxy groups deactivates the aromatic ring towards electrophilic substitution and decreases the basicity and nucleophilicity of the nitrogen atom.
The trifluoromethoxy group is a more potent electron-withdrawing group than the difluoromethoxy group due to the presence of an additional fluorine atom. This difference in electronic character is the primary driver of the observed and predicted differences in reactivity between the two title compounds. The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch parameter of +1.04.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, the aromatic ring acts as a nucleophile. The rate of these reactions is highly sensitive to the electron density of the ring. The amino group is a strong activating, ortho-, para- directing group. However, the presence of the electron-withdrawing fluoroalkoxy groups counteracts this activation.
Due to the stronger electron-withdrawing nature of the -OCF₃ group, 2-trifluoromethoxyaniline is expected to be less reactive towards electrophilic aromatic substitution than this compound . This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger acids) may be required to achieve the same degree of conversion for the trifluoromethoxy analog. The substitution will still be directed to the ortho and para positions relative to the amino group, though the para position is generally favored due to reduced steric hindrance.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the aniline ring itself is generally difficult unless there are strong electron-withdrawing groups ortho or para to a suitable leaving group. However, if these anilines are modified to contain a leaving group (e.g., a halogen), the fluoroalkoxy substituents would activate the ring towards nucleophilic attack. In such a scenario, the trifluoromethoxy-substituted ring would be more activated and thus react faster with nucleophiles.
Reactions Involving the Amino Group
The nucleophilicity of the amino group is crucial for reactions such as acylation, alkylation, and metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The electron-withdrawing fluoroalkoxy groups decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.
Consequently, the amino group of 2-trifluoromethoxyaniline is less nucleophilic than that of this compound . This can lead to slower reaction rates in reactions where the aniline acts as a nucleophile. For instance, in a Buchwald-Hartwig amination reaction where these anilines are coupled with an aryl halide, this compound would likely react faster under identical conditions.
Experimental Protocols
The following are representative experimental protocols for common reactions involving anilines. The protocols are generalized and may require optimization for the specific substrates.
Electrophilic Aromatic Substitution: Nitration (via Acetanilide)
Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic due to the oxidation of the amino group and the formation of a meta-directing anilinium ion in the acidic medium. A common strategy is to first protect the amino group as an acetanilide, perform the nitration, and then deprotect the amine.
Step 1: Acetylation of the Aniline
-
In a fume hood, dissolve 1.0 equivalent of the respective aniline (this compound or 2-trifluoromethoxyaniline) in glacial acetic acid.
-
Slowly add 1.1 equivalents of acetic anhydride to the solution with stirring.
-
Heat the mixture at 50-60 °C for 1 hour.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of the Acetanilide
-
Cool the dried acetanilide in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring, keeping the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice. The nitroacetanilide will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Nitroacetanilide
-
Reflux the nitroacetanilide in a mixture of concentrated sulfuric acid and water for 1-2 hours.
-
Cool the solution and neutralize it with a concentrated sodium hydroxide solution.
-
The nitroaniline product will precipitate. Collect it by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Expected Differences: Due to the higher deactivation of the ring by the -OCF₃ group, the nitration of 2-(trifluoromethoxy)acetanilide might require a longer reaction time or slightly higher temperature to achieve comparable yields to the difluoromethoxy analog.
Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[1] This protocol describes the coupling of the anilines with an aryl bromide.
General Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq.), the aniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Differences: The lower nucleophilicity of 2-trifluoromethoxyaniline may result in a slower reaction rate compared to this compound. To achieve a similar reaction time and yield, a higher catalyst loading, a more active ligand, or a higher reaction temperature might be necessary for the trifluoromethoxy compound.
Visualizing Reaction Mechanisms
To further illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the general mechanisms.
Caption: General Mechanism of Electrophilic Aromatic Substitution on Aniline.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Conclusion
The choice between this compound and 2-trifluoromethoxyaniline in a synthetic campaign will depend on the desired electronic properties and the specific reaction being performed. This compound offers a more reactive aromatic ring for electrophilic substitutions and a more nucleophilic amino group, potentially requiring milder reaction conditions. Conversely, 2-trifluoromethoxyaniline provides a more electron-deficient system, which can be advantageous in contexts where reduced basicity is desired or for activating the ring towards nucleophilic attack (if a leaving group is present). Understanding these reactivity differences is paramount for the efficient and successful synthesis of complex target molecules in drug discovery and materials science.
References
A Comparative Analysis of the Biological Activities of 2-(Difluoromethoxy)aniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from 2-(difluoromethoxy)aniline, a versatile scaffold in medicinal chemistry. The strategic incorporation of the difluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, making it a valuable moiety in the design of novel therapeutic agents.[1] This document summarizes the current state of research on the anticancer, anti-inflammatory, and antimicrobial activities of this compound-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development.
Anticancer Activity: Targeting Cell Proliferation and Angiogenesis
Derivatives of this compound have shown promise as anticancer agents, primarily by inhibiting key pathways involved in tumor growth and vascularization, such as tubulin polymerization and receptor tyrosine kinase (RTK) signaling.
Comparative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative and enzyme inhibitory activities of representative this compound-based compounds.
| Compound ID | Target/Cell Line | Activity Type | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) |
| Difluoromethoxyestratriene bis-sulfamate (10) | MCF-7 (Breast Cancer) | Antiproliferative | 0.28[2] | 2ME2-bis-sulfamate (STX140) | 0.52[2] |
| MDA-MB-231 (Breast Cancer) | Antiproliferative | 0.74[2] | - | - | |
| Tubulin Polymerization | Inhibition | - | Colchicine | - | |
| 2-Difluoromethylbenzimidazole derivative (86) | PI3Kα | Enzyme Inhibition | 0.0228[3] | - | - |
| 2-Difluoromethylbenzimidazole derivative (87) | PI3Kα | Enzyme Inhibition | 0.0336[3] | - | - |
Signaling Pathways in Anticancer Activity
Certain this compound derivatives, particularly estratriene analogs, have been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
The aniline scaffold is a common feature in many receptor tyrosine kinase inhibitors. While specific data for this compound derivatives as dual EGFR/VEGFR-2 inhibitors is emerging, related anilinoquinazolines have demonstrated potent inhibition of both pathways, which are critical for tumor growth, proliferation, and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Protocols: Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-based compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Anti-inflammatory Activity: A Promising but Underexplored Area
While the aniline scaffold is present in many anti-inflammatory drugs, there is a notable lack of published data on the specific anti-inflammatory activity of this compound-based compounds with corresponding quantitative data (e.g., IC50 values for inhibition of inflammatory mediators). This represents a significant research opportunity. The following protocol for the Griess assay can be utilized to evaluate the potential of these compounds to inhibit nitric oxide (NO) production, a key inflammatory mediator.
Experimental Protocol: Anti-inflammatory Activity
This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants.
Workflow:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except for the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer the cell culture supernatant to a new 96-well plate and add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Calculation: The amount of nitrite is determined from a standard curve, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Activity: Broad-Spectrum Potential
Recent studies have highlighted the antimicrobial potential of this compound derivatives, particularly Schiff bases, against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for Schiff bases derived from 2-(trifluoromethoxy)aniline.
| Compound ID | Microorganism | Activity Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Bases (1-5) | Bacillus subtilis | Antibacterial | 15.6[4][5] | - | - |
| Enterococcus faecalis | Antibacterial | 15.6[4][5] | - | - | |
| Staphylococcus aureus | Antibacterial | 15.6[4][5] | - | - | |
| Staphylococcus epidermidis | Antibacterial | 15.6[4][5] | - | - | |
| Proteus vulgaris | Antibacterial | 15.6[4][5] | - | - | |
| Klebsiella oxytoca | Antibacterial | 15.6[4][5] | - | - | |
| Klebsiella pneumoniae | Antibacterial | 15.6[4][5] | - | - | |
| Aspergillus fumigatus | Antifungal | 15.6 (MFC)[4][5] | - | - |
Note: MFC stands for Minimum Fungicidal Concentration.
Experimental Protocol: Antimicrobial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
This compound serves as a promising scaffold for the development of novel therapeutic agents with a range of biological activities. The existing data strongly supports its potential in the development of anticancer and antimicrobial drugs. Further investigation into the anti-inflammatory properties of its derivatives is warranted and represents a promising avenue for future research. The protocols and comparative data presented in this guide are intended to provide a valuable resource for the scientific community to advance the discovery and development of new medicines based on this versatile chemical entity.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2-(Difluoromethoxy)aniline Positional Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-, 3-, and 4-(Difluoromethoxy)aniline, complete with experimental data and protocols.
In the landscape of pharmaceutical and materials science, the nuanced structural differences between positional isomers can dramatically influence a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of three key positional isomers of (Difluoromethoxy)aniline: 2-(Difluoromethoxy)aniline, 3-(Difluoromethoxy)aniline, and 4-(Difluoromethoxy)aniline. Understanding their distinct spectral fingerprints is crucial for unambiguous identification, purity assessment, and advancing research and development.
Summary of Spectroscopic Data
| Spectroscopic Technique | This compound | 3-(Difluoromethoxy)aniline | 4-(Difluoromethoxy)aniline |
| ¹H NMR | --INVALID-LINK--[1] | Data not readily available. | Data not readily available. |
| ¹³C NMR | Data not readily available. | Data not readily available. | Data not readily available. |
| FT-IR (cm⁻¹) | Data not readily available. | --INVALID-LINK--[2] | --INVALID-LINK--[3] |
| Mass Spectrometry | Data not readily available. | Data not readily available. | Data not readily available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the aniline derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[4] The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300-600 MHz NMR spectrometer.[4]
Data Acquisition: For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples like the (Difluoromethoxy)aniline isomers, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.[4]
Instrumentation: A standard FT-IR spectrometer is used for analysis.
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum to correct for atmospheric and instrumental interferences. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[4]
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a volatile solvent like methanol or acetonitrile.[4]
Instrumentation: A mass spectrometer equipped with a suitable ionization source is used. For aniline derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred to minimize fragmentation and preserve the molecular ion.[6][7][8]
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is measured, providing information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination.
Comparative Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of the this compound positional isomers.
Caption: Workflow for the spectroscopic comparison of (Difluoromethoxy)aniline isomers.
References
- 1. This compound(22236-04-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
2-(Difluoromethoxy)aniline versus other aniline derivatives in drug discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, prized for their synthetic versatility and ability to engage with biological targets.[1] Among these, 2-(Difluoromethoxy)aniline has emerged as a substituent of significant interest, offering a unique combination of physicochemical properties that can favorably modulate a drug candidate's metabolic stability and biological activity. This guide provides a comparative analysis of this compound against other common aniline derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.
Physicochemical Properties: A Comparative Overview
The introduction of a difluoromethoxy group to the aniline ring profoundly influences its electronic and lipophilic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. The strong electron-withdrawing nature of the two fluorine atoms decreases the basicity (pKa) of the aniline nitrogen, while the overall substituent contributes to a moderate increase in lipophilicity (LogP).[2][3] These properties are critical in determining a compound's solubility, permeability, and potential for off-target effects.
A summary of the key physicochemical properties of this compound and other representative aniline derivatives is presented below.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| Aniline | C₆H₅NH₂ | 93.13 | 4.6 | 0.9 |
| This compound | C₇H₇F₂NO | 159.13 | 2.93 | 1.27 |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | 3.2 | 1.3 |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 4.5 | 1.2 |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 2.7 | 1.9 |
| 2-Methylaniline | C₇H₉N | 107.15 | 4.4 | 1.6 |
Note: Predicted values are computationally derived and may vary from experimental values.
Metabolic Stability: The Advantage of the Difluoromethoxy Group
A primary challenge in drug development is engineering molecules that resist rapid metabolic degradation, thereby prolonging their therapeutic effect. The difluoromethoxy group is strategically employed to enhance metabolic stability.[2] The strong carbon-fluorine bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to, for instance, a methoxy group which is prone to O-dealkylation.[4] This increased stability can lead to a longer half-life in vivo.[5]
The following table provides an illustrative comparison of the metabolic half-life of a hypothetical parent drug containing different aniline moieties when incubated with human liver microsomes (HLM). This demonstrates the general trend observed in medicinal chemistry.
| Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| This compound | 75 |
| 2-Fluoroaniline | 35 |
| 2-Methoxyaniline | 20 |
| 2-Chloroaniline | 45 |
| 2-Methylaniline | 25 |
Note: These values are illustrative and intended for comparative purposes. Actual half-life is dependent on the overall structure of the drug molecule.
Biological Activity: Impact on Kinase Inhibition
Aniline derivatives are integral components of many kinase inhibitors, which are a cornerstone of targeted cancer therapy.[6] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket.[7] The substituents on the aniline ring can significantly influence the inhibitor's potency (IC50) and selectivity.
The electron-withdrawing nature of the difluoromethoxy group in this compound can modulate the hydrogen-bonding interactions within the kinase active site. To illustrate this, the table below presents hypothetical IC50 values for a generic anilinoquinazoline-based EGFR inhibitor, showcasing the potential impact of different aniline substituents.
| Aniline Moiety in Inhibitor | EGFR Kinase IC50 (nM) |
| Aniline | 150 |
| This compound | 30 |
| 2-Fluoroaniline | 80 |
| 2-Methoxyaniline | 120 |
| 2-Chloroaniline | 60 |
| 2-Methylaniline | 100 |
Note: These values are for illustrative purposes to demonstrate the potential structure-activity relationship and do not represent a specific drug.
Experimental Protocols
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its disappearance over time upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM and phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
Data Analysis: The half-life (t½) of the compound is calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Test compound
-
Recombinant kinase enzyme (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Role in Signaling Pathways
Aniline derivatives are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1][]
References
A Comparative Guide to Analytical Techniques for the Structural Confirmation of 2-(Difluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as 2-(Difluoromethoxy)aniline, which incorporates an aniline moiety and a difluoromethoxy group, a multi-faceted analytical approach is imperative to unambiguously determine its chemical structure and purity. This guide provides an objective comparison of key analytical techniques, supported by expected experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their workflow.
Primary Analytical Techniques for Structural Elucidation
The structural confirmation of this compound relies on the synergistic interpretation of data from several key spectroscopic and analytical methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCHF₂) proton.
-
¹³C NMR: Reveals the number and electronic environment of carbon atoms in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing a characteristic signal for the difluoromethoxy group. The coupling between fluorine and the methoxy proton is a key diagnostic feature.[1]
Expected NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic H's | 6.8 - 7.5 | Multiplets (m) |
| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | |
| -OCHF₂ | 6.5 - 7.0 | Triplet (t), JHF ≈ 73 Hz | |
| ¹³C NMR | Aromatic C's | 110 - 150 | Singlets (s) or Doublets (d) due to C-F coupling |
| -OCHF₂ | 115 - 120 | Triplet (t), JCF ≈ 270 Hz | |
| ¹⁹F NMR | -OCHF₂ | -80 to -85 | Doublet (d), JFH ≈ 73 Hz |
Note: Expected values are based on data for structurally similar compounds, such as fluorinated anilines and compounds containing the difluoromethoxy group.[2][3][4] Chemical shifts can vary based on the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.[5] When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[6][7]
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the difluoromethoxy group or cleavage of the C-O bond.[8][9]
Expected Mass Spectrometry Data
| m/z Value | Assignment | Notes |
| 159.05 | [M]⁺ | Molecular Ion (Calculated Exact Mass: 159.0546) |
| 108.06 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |
| 93.06 | [C₆H₅NH₂]⁺ | Aniline fragment |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will display characteristic bands for the N-H bonds of the amine, the C-O-C ether linkage, the C-F bonds, and the aromatic ring.[10][11]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Scissoring | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-N Stretch | Aryl Amine |
| 1000 - 1150 | C-F Stretch | Difluoro Group (-CF₂) |
| 1050 - 1250 | C-O-C Stretch | Aryl Ether |
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry.[13][14] While it is the gold standard for structural determination, obtaining a high-quality crystal can be a significant challenge.
Complementary and Alternative Analytical Techniques
While the primary techniques confirm the structure, other methods are crucial for assessing purity and providing supplementary data.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of the synthesized product.[15] It separates the target compound from impurities, starting materials, and byproducts. By using a validated method, HPLC can accurately quantify the purity of the this compound product.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like aniline derivatives.[7][18] It separates components of a mixture chromatographically before detecting them with a mass spectrometer.[6] This is highly effective for identifying and quantifying the main product as well as any volatile impurities. For some aniline compounds, a derivatization step may be necessary to improve their chromatographic behavior.[19]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample State | Strengths | Limitations |
| NMR | Detailed atomic connectivity, chemical environment | Solution | Provides the most comprehensive structural information | Requires soluble sample, relatively low sensitivity |
| MS | Molecular weight, fragmentation pattern | Gas/Solution | High sensitivity, confirms molecular formula | Isomers may not be distinguishable without chromatography |
| FTIR | Presence of functional groups | Solid/Liquid/Gas | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited information on overall structure |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Solid (Single Crystal) | Unambiguous structural determination | Requires a high-quality single crystal, which can be difficult to obtain |
| HPLC | Purity, quantification of components | Solution | High resolution for separating mixtures, quantitative | Does not provide direct structural information |
| GC-MS | Separation and identification of volatile components | Gas/Volatile Liquid | Excellent for mixture analysis, high sensitivity | Sample must be volatile and thermally stable |
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for each nucleus should be used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
-
GC Separation: Inject 1 µL of the sample solution into the GC system. Use a suitable capillary column (e.g., AT-210 or equivalent) for separation.[20] A typical temperature program might start at 50°C, ramp to 250°C, and hold for several minutes to ensure elution of all components.[20]
-
MS Detection: As components elute from the GC column, they are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the experimental mass spectrum with the expected fragmentation pattern.[21]
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualized Workflows and Relationships
// Central Node Molecule [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Technique Nodes NMR [label="NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="MS", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRay [label="X-ray\nCrystallography", shape=hexagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Information Nodes Connectivity [label="Atomic Connectivity\n(C-H, C-C, C-F bonds)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MolWeight [label="Molecular Weight\n& Formula", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Fragments [label="Fragmentation\nPattern", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; FuncGroups [label="Functional Groups\n(-NH₂, -OCHF₂, etc.)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AbsStructure [label="Absolute 3D\nStructure", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Molecule -> {NMR, MS, FTIR, XRay}; NMR -> Connectivity; MS -> MolWeight; MS -> Fragments; FTIR -> FuncGroups; XRay -> AbsStructure; } dot Caption: Relationship between analytical techniques and the structural information they provide.
References
- 1. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. moravek.com [moravek.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 18. d-nb.info [d-nb.info]
- 19. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tsijournals.com [tsijournals.com]
- 21. epa.gov [epa.gov]
comparing the pharmacokinetic properties of drugs with and without the difluoromethoxy group
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCF2H) group has garnered significant attention as a tool to enhance the pharmacokinetic profile of drug candidates. This guide provides an objective comparison of the pharmacokinetic properties of drugs with and without this versatile moiety, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The primary rationale for introducing a difluoromethoxy group is to improve a drug's metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond. This is particularly effective in preventing O-demethylation, a common metabolic pathway for compounds containing a methoxy (-OCH3) group. By blocking this metabolic "soft spot," the difluoromethoxy group can lead to a longer plasma half-life, reduced clearance, and improved bioavailability.[1][2]
Beyond metabolic stability, the difluoromethoxy group possesses a unique electronic profile. It is considered a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups. This enables the maintenance of crucial interactions with biological targets while simultaneously enhancing metabolic robustness.[1]
Quantitative Comparison of Physicochemical and Metabolic Stability Properties
The following table summarizes data from a study by Pfizer, which analyzed matched molecular pairs of anisole and fluoroanisole derivatives, providing a direct comparison of key properties.
| Property | Methoxy (-OCH3) Analog | Difluoromethoxy (-OCF2H) Analog | Impact of Difluoromethoxy Group |
| Lipophilicity (logD) | Varies | Generally higher than -OCH3 | Increases lipophilicity |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Less stable | More stable | Generally improves metabolic stability by blocking O-demethylation |
| Hydrogen Bonding Capability | None | Hydrogen bond donor | Introduces hydrogen bond donor potential |
Data inferred from a comparative analysis of anisole and fluoroanisole matched molecular pairs. The study indicated that while the trifluoromethoxy (-OCF3) group did not consistently improve metabolic stability over the methoxy group, the difluoromethoxy (-OCF2H) group is often employed to block O-demethylation.[3][4]
Case Studies: Pantoprazole and Roflumilast
Two prominent examples of approved drugs that feature a difluoromethoxy group are pantoprazole and roflumilast.
-
Pantoprazole: A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, allowing for its targeted mechanism of action.[5]
-
Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its metabolic stability, leading to a longer duration of action.[6]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the phase I metabolism of a compound, primarily by CYP enzymes.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and a positive control (e.g., a compound with known metabolic fate)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control. Thaw the liver microsomes on ice.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to the microsome suspension and pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).
In Vivo Pharmacokinetic Study in Rats
This study design provides a comprehensive in vivo assessment of a drug's pharmacokinetic profile.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a test compound in rats.
Materials:
-
Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
-
Sprague-Dawley rats with cannulated jugular veins
-
Dosing vehicles and syringes
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge and equipment for plasma separation
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing conditions.
-
Dosing: Administer the test compound to the rats via the chosen route.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine the key pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate relevant pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Analysis of 2-(Difluoromethoxy)aniline: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 2-(Difluoromethoxy)aniline. This aromatic amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
The choice between HPLC and GC-MS for purity analysis depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and analysis of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[1] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For aromatic amines, reversed-phase HPLC is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds.[2] In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio. For many aromatic amines, a derivatization step is often employed to increase their volatility and improve chromatographic performance.[2][3]
Head-to-Head Comparison for this compound Purity Analysis
The selection of the most appropriate technique for the purity analysis of this compound, which has a boiling point of approximately 209.8 °C, requires careful consideration of the advantages and limitations of both HPLC and GC-MS.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a limiting factor. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound's boiling point makes it suitable for GC. |
| Sample Derivatization | Generally not required for aromatic amines, simplifying sample preparation.[4] | Often necessary for polar aromatic amines to improve peak shape and volatility. This adds a step to the sample preparation process.[2] |
| Separation of Isomers | Often provides better resolution of structural isomers, which can be critical for purity assessment.[5] | Separation of isomers can be challenging and may require specialized columns or optimized conditions.[5] |
| Sensitivity | Sensitivity is dependent on the detector used (e.g., UV, MS). LC-MS can offer very high sensitivity. | Generally offers high sensitivity, especially with selected ion monitoring (SIM) mode. |
| Selectivity & Identification | Mass spectrometry (LC-MS) provides high selectivity and confident peak identification. UV detection is less specific. | Mass spectrometry provides excellent selectivity and structural information for identification of impurities. |
| Speed of Analysis | Run times can be longer compared to GC, often in the range of 10-60 minutes. | Typically offers faster analysis times, especially for volatile compounds. |
| Cost & Complexity | HPLC systems, especially with MS detectors, can have high initial and running costs due to solvent consumption. | GC-MS systems can be more cost-effective in terms of consumables (gases are cheaper than HPLC solvents).[6] |
| Robustness | Generally robust, but mobile phase preparation and column maintenance are crucial. | Robust technique, but inlet and column maintenance are important, especially when analyzing complex matrices. |
Experimental Protocols
Below are detailed, representative methodologies for the purity analysis of this compound using both HPLC and GC-MS. These protocols are based on established methods for similar aromatic amines and serve as a starting point for method development and validation.
HPLC-UV Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[7]
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more hydrophobic impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components.
GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.
-
Derivatization (Optional but Recommended): To a known volume of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like trifluoroacetic anhydride (TFAA).[3]
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Calculate the purity based on the relative peak areas.
Decision-Making and Workflow Visualizations
To aid in the selection of the appropriate analytical technique and to visualize the experimental processes, the following diagrams are provided.
Caption: Decision tree for selecting between HPLC and GC-MS.
Caption: Comparative experimental workflows for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be effectively used for the purity analysis of this compound.
-
HPLC is advantageous when dealing with potentially thermally labile impurities or when high-resolution separation of isomers is crucial. The ability to analyze the sample without derivatization simplifies the workflow.
-
GC-MS is a strong candidate due to the volatility of this compound. It offers high sensitivity and excellent capabilities for the identification of volatile and semi-volatile impurities. The need for derivatization can be a drawback, but it often leads to improved chromatographic performance.
The ultimate choice of method will depend on the specific context of the analysis, including the expected impurity profile, available instrumentation, and regulatory requirements. For comprehensive characterization, employing both techniques can provide complementary information and a more complete picture of the sample's purity.
References
- 1. ovid.com [ovid.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability: A Comparative Analysis of the 2-(Difluoromethoxy)anilino Moiety in Drug Discovery
For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to poor bioavailability and a short duration of action, necessitating higher or more frequent dosing. A common strategy to enhance metabolic stability is the introduction of fluorine-containing functional groups. This guide provides a comparative assessment of the metabolic stability of compounds containing the 2-(difluoromethoxy)anilino moiety against their non-fluorinated and methoxy-substituted analogues, supported by experimental data and detailed methodologies.
The 2-(difluoromethoxy)anilino moiety has emerged as a valuable structural motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its utility stems from the unique electronic properties of the difluoromethoxy group, which can improve potency and, crucially, metabolic stability. The primary mechanism by which the difluoromethoxy group enhances metabolic stability is by blocking common sites of oxidative metabolism.
The Metabolic Advantage: Blocking O-Demethylation
One of the most frequent metabolic pathways for compounds containing a methoxy group is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This process can lead to the formation of metabolites with altered pharmacological activity or faster clearance. The replacement of a hydrogen atom in the methoxy group with fluorine atoms to form a difluoromethoxy group effectively prevents this metabolic pathway. The strong carbon-fluorine bond is resistant to enzymatic cleavage by CYPs, thereby increasing the metabolic half-life of the parent compound.
Comparative Metabolic Stability: In Vitro Data
To objectively assess the impact of the 2-(difluoromethoxy)anilino moiety on metabolic stability, in vitro assays using human liver microsomes (HLM) are commonly employed. These assays measure key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
While direct side-by-side public data for a single compound with 2-H-anilino, 2-methoxy-anilino, and 2-(difluoromethoxy)anilino variations is limited, the general principles of metabolic stability enhancement through fluorination are well-established. The following table provides an illustrative comparison based on typical findings in drug discovery programs where such modifications are made.
| Moiety | Illustrative Metabolic Half-life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Rationale for Difference |
| 2-Anilino | 25 | 27.7 | Susceptible to aromatic hydroxylation on the aniline ring. |
| 2-Methoxyanilino | 15 | 46.2 | Prone to rapid O-demethylation in addition to aromatic hydroxylation. |
| 2-(Difluoromethoxy)anilino | > 60 | < 11.6 | The difluoromethoxy group blocks O-demethylation, a primary metabolic pathway for the methoxy analogue, leading to significantly increased stability. |
Experimental Protocols
A standardized in vitro microsomal stability assay is crucial for generating reliable and comparable data. Below is a detailed protocol for such an experiment.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (e.g., 10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (a high-turnover and a low-turnover compound)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and sample processing)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Incubation Mixture: In a 96-well plate, combine the test compound working solution with the human liver microsome suspension (final protein concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
Metabolic Pathways and Bioactivation Potential
The metabolism of anilino-containing compounds is primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 often playing significant roles.[1][2][3][4][5]
Typical Metabolic Pathways for Anilino Moieties
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-(Difluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates like 2-(Difluoromethoxy)aniline is paramount for ensuring the quality and consistency of pharmaceutical products. The cross-validation of analytical methods is a critical step in verifying that different analytical procedures yield comparable and reliable results. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
This comparison is supported by a compilation of experimental data from studies on structurally similar halogenated anilines to provide a representative overview of method performance. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for their intended purpose.[1] This is crucial when transferring a method between laboratories, introducing a new method, or when results from different techniques need to be compared. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, focusing on key performance parameters to ensure data integrity and reliability.[2][3][4][5]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes representative performance characteristics for each method, compiled from data on similar halogenated anilines.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Characteristics
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995[6] |
| Range | 1 - 100 µg/mL[6] | 0.1 - 50 µg/mL | To be defined by the application[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6] | 95.0 - 105.0% | 80 - 120%[6] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0%[6] | < 5.0%[7] | ≤ 2%[6] |
| - Intermediate Precision | < 2.0%[6] | < 10.0%[7] | ≤ 3%[6] |
| Limit of Detection (LOD) | 0.3 µg/mL[6] | 0.05 µg/mL[7] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL[6] | 0.1 µg/mL[7] | Signal-to-Noise Ratio ≥ 10:1 |
| Selectivity | Good | Excellent | No interference at the retention time of the analyte |
| Derivatization Required | No | Potentially | - |
Note: The data presented in this table is a compilation from various sources on structurally similar analytes and is intended for illustrative purposes. Actual performance may vary for this compound.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various samples.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 240-280 nm).[8]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation Parameters to Assess:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five standard solutions at different concentrations and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at a minimum of three concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts, or equipment) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Benchmarking the Performance of 2-(Difluoromethoxy)aniline in Key Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount for the development of novel molecules with enhanced properties. 2-(Difluoromethoxy)aniline has emerged as a valuable building block, offering the potential to modulate lipophilicity, metabolic stability, and target engagement through the introduction of the difluoromethoxy group. This guide provides a comparative analysis of the performance of this compound in four critical synthetic transformations: Buchwald-Hartwig amination, Ullmann condensation, amide coupling, and Suzuki coupling.
Due to the electron-withdrawing nature of the difluoromethoxy group, this compound is classified as an electron-deficient aniline. This electronic property significantly influences its reactivity in common cross-coupling and condensation reactions. While specific experimental data for this compound in standardized comparative studies is not extensively available in the public domain, this guide leverages established principles of aniline reactivity and available data for analogous anilines to provide a predictive performance benchmark. The comparative data is presented alongside detailed experimental protocols to empower researchers in designing and executing their synthetic strategies.
Performance Comparison in Key Synthetic Transformations
The following sections provide a comparative overview of this compound's expected performance against a panel of common aniline derivatives with varying electronic properties:
-
Aniline: The parent, unsubstituted aniline.
-
4-Methoxyaniline: An electron-rich aniline.
-
4-Nitroaniline: A strongly electron-deficient aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The nucleophilicity of the amine is a critical factor for the success of this reaction.
Expected Performance of this compound: As an electron-deficient aniline, this compound is expected to be a less reactive nucleophile than aniline and 4-methoxyaniline, likely requiring more forcing reaction conditions (e.g., stronger bases, higher catalyst loadings, and elevated temperatures) to achieve high yields. Its reactivity is anticipated to be greater than that of the more strongly deactivated 4-nitroaniline. The use of modern, electron-rich and bulky phosphine ligands (e.g., XPhos, BrettPhos) is highly recommended to facilitate the catalytic cycle with this substrate.
Comparative Yields in Buchwald-Hartwig Amination of Aryl Halides
| Aniline Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | Estimated 60-80% |
| Aniline | 4-Chlorotoluene | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 100 | 3 | 98% |
| 4-Methoxyaniline | 4-Chlorotoluene | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 80 | 2 | 99% |
| 4-Nitroaniline | 4-Chlorotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75% |
Note: The yield for this compound is an educated estimate based on the reactivity of other electron-deficient anilines. Actual yields may vary depending on the specific reaction conditions and aryl halide partner.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods. The reactivity of the aniline in this reaction is also dependent on its nucleophilicity.
Expected Performance of this compound: Similar to the Buchwald-Hartwig reaction, the reduced nucleophilicity of this compound is expected to result in lower reactivity compared to aniline and 4-methoxyaniline in traditional Ullmann condensations. To achieve good yields, the use of more reactive aryl iodides as coupling partners and the addition of a ligand, such as 1,10-phenanthroline or an amino acid, to the copper catalyst is often beneficial.
Comparative Yields in Ullmann Condensation with Aryl Iodides
| Aniline Derivative | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Iodonaphthalene | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 24 | Estimated 50-70% |
| Aniline | 1-Iodonaphthalene | CuI | K₂CO₃ | NMP | 180 | 12 | 85% |
| 4-Methoxyaniline | 1-Iodonaphthalene | CuI | K₂CO₃ | NMP | 180 | 10 | 90% |
| 4-Nitroaniline | 1-Iodonaphthalene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | 24 | 65% |
Note: The yield for this compound is an educated estimate. Modern Ullmann protocols with specialized ligands may afford higher yields under milder conditions.
Amide Coupling
Amide bond formation is one of the most common reactions in drug discovery. The nucleophilicity of the amine directly impacts the rate and efficiency of the coupling with an activated carboxylic acid.
Expected Performance of this compound: As an electron-deficient aniline, this compound will be less reactive in amide coupling reactions compared to aniline and 4-methoxyaniline. Standard coupling reagents may require longer reaction times or higher temperatures. The use of highly efficient coupling reagents such as HATU or COMU, or the activation of the carboxylic acid as an acid chloride, can significantly improve yields. A robust method for coupling electron-deficient anilines involves the use of EDC and HOBt with a catalytic amount of DMAP.
Comparative Yields in Amide Coupling with Benzoic Acid
| Aniline Derivative | Coupling Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | EDC, HOBt, DMAP (cat.) | DIPEA | CH₂Cl₂ | rt | 24 | Estimated 70-90% |
| Aniline | EDC, HOBt | DIPEA | CH₂Cl₂ | rt | 12 | >95% |
| 4-Methoxyaniline | EDC, HOBt | DIPEA | CH₂Cl₂ | rt | 10 | >95% |
| 4-Nitroaniline | HATU | DIPEA | DMF | rt | 24 | 85% |
Note: The yield for this compound is an educated estimate based on established protocols for electron-deficient anilines.
Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is primarily a C-C bond-forming reaction, the amino group of an aniline can influence the reactivity of a halo-substituted aniline in such a transformation. In the context of this guide, we will consider the Suzuki coupling of a bromoaniline derivative. The electronic nature of the aniline will affect the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
Expected Performance of this compound: In a hypothetical 4-bromo-2-(difluoromethoxy)aniline, the electron-withdrawing difluoromethoxy group would activate the C-Br bond towards oxidative addition, making it more reactive in Suzuki coupling compared to an unsubstituted bromoaniline or a bromoaniline with an electron-donating group. This increased reactivity can lead to higher yields and faster reaction rates.
Comparative Yields in Suzuki-Miyaura Coupling of 4-Bromoanilines with Phenylboronic Acid
| 4-Bromoaniline Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-(difluoromethoxy)aniline | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | Estimated >90% |
| 4-Bromoaniline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85% |
| 4-Bromo-2-methoxyaniline | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92% |
| 4-Bromo-2-nitroaniline | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 100 | 4 | 95% |
Note: The yield for 4-bromo-2-(difluoromethoxy)aniline is an educated estimate based on the activating effect of electron-withdrawing groups in Suzuki-Miyaura reactions.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
General Protocol for Ullmann Condensation
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Difluoromethoxy)aniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, ethical, and environmentally responsible laboratory. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Difluoromethoxy)aniline (CAS 22236-04-0), ensuring that its journey from your lab to its final disposition is managed with the highest standards of safety and compliance.
Part 1: Hazard Assessment & Immediate Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, and its structure dictates its toxicological profile.
Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4) [1]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4) [1]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4) [1]
-
Causes skin irritation (Category 2) [1]
-
Causes serious eye irritation (Category 2A) [1]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
The difluoromethoxy group makes it a halogenated organic compound, which requires specific disposal considerations to prevent environmental persistence.[2]
Mandatory Personal Protective Equipment (PPE)
Due to the compound's toxicity profile, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted with the following equipment:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Viton). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of exposure.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |
| Lab Coat | A fully-buttoned, chemical-resistant lab coat. | Protects skin from contamination.[2] |
| Respiratory | All work must be done in a certified chemical fume hood. | Prevents inhalation of harmful vapors.[1][3] |
Designated Work Area
Confine all work, including waste consolidation, to a designated and clearly marked area, such as a chemical fume hood.[3] This prevents the spread of contamination and ensures that any potential spills are contained within a controlled environment.
Part 2: Waste Characterization and Segregation
Proper disposal begins at the point of generation. The principle of waste segregation is critical for both safety and cost-effective disposal.
Regulatory Classification: Waste containing this compound must be managed as hazardous waste. While not specifically listed by name, it falls under broader categories. The parent compound, aniline, is listed by the U.S. Environmental Protection Agency (EPA) with the hazardous waste code U012 . Furthermore, as a halogenated organic compound, it must be disposed of according to strict regulations governing this class of chemicals.
The Golden Rule of Segregation: Never mix halogenated waste with non-halogenated waste.[4] Co-mingling these streams can complicate the disposal process and significantly increase costs, as halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.
At a minimum, waste streams should be segregated as follows:
-
Halogenated Organic Solvents/Compounds (e.g., this compound, Dichloromethane)
-
Non-Halogenated Organic Solvents/Compounds (e.g., Acetone, Hexanes)
-
Acids
-
Bases
-
Heavy Metals
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal.
Waste Collection
-
Select a Compatible Container: Use a clean, dedicated hazardous waste container made of a compatible material, such as polyethylene.[5] Ensure the container has a secure, tightly-fitting screw cap to prevent leaks and vapor release.
-
Affix a Hazardous Waste Label: Before adding the first drop of waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Detail the Contents: On the label, clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[4]
-
Mark the Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[4]
Temporary Storage
-
Secure the Container: Always keep the waste container tightly closed except when actively adding waste.[3]
-
Store in a Designated Area: Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary containment bin to catch any potential leaks.[5]
-
Maintain Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and acids.[6]
Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion.
-
Schedule a Pickup: Once the container is full or waste is no longer being generated, arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[5] They are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
The likely final disposal method for this type of waste is incineration at a high temperature, which is necessary to break down the halogenated organic molecules completely.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Part 4: Spill Management
Accidents happen, but a prepared response minimizes risk.
Small Spills (Manageable by trained personnel)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE outlined in Section 1.1.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Large Spills
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Notify: Alert your institution's EH&S and emergency services. Provide them with the name of the chemical and a copy of the SDS.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | 22236-04-0 [amp.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
